Product packaging for 3-Methyl-2-phenylbutanamide(Cat. No.:CAS No. 5470-47-3)

3-Methyl-2-phenylbutanamide

Cat. No.: B15490608
CAS No.: 5470-47-3
M. Wt: 177.24 g/mol
InChI Key: TZWZKDIRNLJDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methyl-2-phenylbutanamide (CAS 5470-47-3) is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is scientifically recognized as the Dexibuprofen Amide Impurity . Dexibuprofen is the active (S)-enantiomer of the common anti-inflammatory drug Ibuprofen; consequently, this compound serves as a critical pharmaceutical reference standard and metabolite in the research and development of this class of therapeutics . Researchers utilize this amide primarily as an analytical standard in High-Performance Liquid Chromatography (HPLC) and other analytical methods for quality control and assurance . Its application is essential for accurately identifying, quantifying, and characterizing the related substance profile of Dexibuprofen in active pharmaceutical ingredients (APIs) and finished drug products, helping to ensure product safety and efficacy. The product is offered with a Certificate of Analysis to guarantee its identity and purity for research applications . It is intended For Research Use Only and is strictly not intended for diagnostic or therapeutic use in humans or animals . Proper storage conditions of 2-8°C in a refrigerator are recommended to maintain the stability and integrity of the compound .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B15490608 3-Methyl-2-phenylbutanamide CAS No. 5470-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWZKDIRNLJDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282703
Record name 3-methyl-2-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-47-3
Record name α-(1-Methylethyl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5470-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 27485
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC27485
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27485
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-2-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-2-PHENYL-BUTYRAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-3-methyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic route and detailed characterization methods for the chiral molecule (S)-3-methyl-2-phenylbutanamide. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the preparation and analysis of this and structurally related compounds.

Introduction

(S)-3-methyl-2-phenylbutanamide is a chiral amide of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. The precise stereochemical orientation of the substituents is often crucial for pharmacological activity, making enantioselective synthesis a key aspect of its preparation. This guide outlines a plausible synthetic approach and the analytical techniques required for its thorough characterization.

Proposed Synthesis of (S)-3-methyl-2-phenylbutanamide

A potential and efficient method for the synthesis of (S)-3-methyl-2-phenylbutanamide involves the enantioselective alkylation of a phenylacetic acid derivative, followed by amidation. This approach allows for the establishment of the desired stereocenter early in the synthetic sequence.

Synthetic Workflow

The proposed synthesis follows a two-step sequence, beginning with the enantioselective alkylation of phenylacetic acid, followed by the amidation of the resulting carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Enantioselective Alkylation cluster_step2 Step 2: Amidation start Phenylacetic Acid intermediate (S)-3-methyl-2-phenylbutanoic acid reagents1 Chiral Lithium Amide, 2-iodopropane product (S)-3-methyl-2-phenylbutanamide reagents2 Ammonia, Coupling Agent (e.g., DCC) reagents1->intermediate Alkylation reagents2->product Amidation

Caption: Proposed two-step synthesis of (S)-3-methyl-2-phenylbutanamide.

Experimental Protocol

Step 1: Enantioselective Alkylation of Phenylacetic Acid

This procedure is adapted from general methods for the highly enantioselective alkylation of arylacetic acids.[1]

  • A solution of a suitable chiral lithium amide (e.g., derived from a C2-symmetric amine) is prepared in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon) and cooled to -78 °C.

  • Phenylacetic acid, dissolved in anhydrous THF, is added dropwise to the chiral lithium amide solution.

  • The resulting mixture is stirred at -78 °C for 1 hour to ensure complete enediolate formation.

  • 2-Iodopropane is then added to the reaction mixture.

  • The reaction is allowed to stir at -78 °C for a specified time (e.g., 5-24 hours), with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, (S)-3-methyl-2-phenylbutanoic acid, is purified by column chromatography on silica gel.

Step 2: Amidation of (S)-3-methyl-2-phenylbutanoic acid

This procedure follows a standard amidation protocol.

  • To a solution of (S)-3-methyl-2-phenylbutanoic acid in a suitable solvent (e.g., dichloromethane), a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC) and a catalytic amount of a coupling additive (e.g., 4-dimethylaminopyridine - DMAP) are added.

  • The mixture is stirred at room temperature for 10-15 minutes.

  • A solution of ammonia in a suitable solvent (e.g., 1,4-dioxane) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • The reaction mixture is filtered to remove the dicyclohexylurea byproduct.

  • The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude (S)-3-methyl-2-phenylbutanamide is purified by recrystallization or column chromatography.

Characterization of (S)-3-methyl-2-phenylbutanamide

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and stereochemistry. The following techniques are recommended.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Chiral Analysis NMR NMR Spectroscopy (¹H, ¹³C) IR Infrared (IR) Spectroscopy MS Mass Spectrometry (MS) MP Melting Point Chiral Chiral HPLC Product (S)-3-methyl-2-phenylbutanamide Product->NMR Structural Elucidation Product->IR Structural Elucidation Product->MS Structural Elucidation Product->MP Purity & Enantiomeric Excess Product->Chiral Purity & Enantiomeric Excess

Caption: Analytical workflow for the characterization of the final product.

Expected Analytical Data

The following tables summarize the expected analytical data for (S)-3-methyl-2-phenylbutanamide based on the analysis of structurally similar compounds.

Table 1: Physicochemical Properties

PropertyExpected Value
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177.24 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
Enantiomeric Excess>95% (determined by Chiral HPLC)

Table 2: Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, the methine proton at the chiral center, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the amide protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, the chiral methine carbon, the isopropyl methine carbon, and the isopropyl methyl carbons.
IR (cm⁻¹) Characteristic peaks for N-H stretching (amide), C=O stretching (amide), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).
Mass Spec (m/z) Molecular ion peak [M]⁺ and characteristic fragmentation patterns.

Conclusion

This technical guide provides a viable synthetic strategy and a comprehensive characterization workflow for (S)-3-methyl-2-phenylbutanamide. The proposed enantioselective alkylation followed by amidation offers a promising route to this chiral molecule. The detailed analytical methods described will be crucial for confirming the structure, purity, and stereochemical integrity of the final product, which is of significant interest to the pharmaceutical and drug development industries.

References

In-Depth Technical Guide: (S)-3-Methyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methyl-2-phenylbutanamide is a chiral amide derivative and a known impurity of Dexibuprofen, the pharmacologically active (S)-(+)-enantiomer of Ibuprofen. As a non-steroidal anti-inflammatory drug (NSAID), Dexibuprofen's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins that mediate pain and inflammation. The presence of impurities such as (S)-3-Methyl-2-phenylbutanamide is of significant interest in drug development and quality control, as they may possess their own biological activities or impact the safety and efficacy of the parent drug. This technical guide provides a comprehensive overview of the identification, synthesis, and potential biological relevance of (S)-3-Methyl-2-phenylbutanamide and related amide derivatives of Dexibuprofen.

Chemical Identification

A clear identification of (S)-3-Methyl-2-phenylbutanamide is fundamental for research and regulatory purposes.

Identifier Value
IUPAC Name (S)-3-Methyl-2-phenylbutanamide
CAS Number 174290-51-8
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Synonyms Dexibuprofen Amide Impurity

Synthesis Protocols

General Experimental Protocol for the Synthesis of Dexibuprofen Amide Derivatives:

The synthesis is typically a two-step process:

Step 1: Synthesis of Dexibuprofen Acid Chloride Dexibuprofen is converted to its corresponding acid chloride by reacting it with thionyl chloride in an anhydrous solvent such as benzene. This reaction creates a more reactive intermediate for the subsequent amidation.

Step 2: Condensation with an Amine The freshly prepared Dexibuprofen acid chloride is then condensed with the desired amine (in this case, ammonia for the primary amide, or a substituted amine for other derivatives) in a dry solvent like acetone. This nucleophilic substitution reaction yields the final amide product.[1]

Purification of the synthesized amides is generally achieved through techniques like flash chromatography. The confirmation of the chemical structures is carried out using spectroscopic methods including FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Analytical Methodologies for Impurity Profiling

The detection and quantification of (S)-3-Methyl-2-phenylbutanamide as an impurity in Dexibuprofen is crucial for quality control. A validated, stability-indicating analytical method is essential.

Recommended Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A novel, rapid, and specific RP-HPLC assay method has been developed for the simultaneous estimation of Dexibuprofen and its related substances.

Parameter Condition
Column Hypersil BDS, C18 (4.6 x 250mm, 5µm)
Mobile Phase Water:Acetonitrile:Methanol:Orthophosphoric acid (300:200:400:1 v/v/v/v)
Flow Rate 1.3 ml/min
Detection Wavelength 220 nm
Retention Time (Dexibuprofen) ~10.52 min

The retention time for (S)-3-Methyl-2-phenylbutanamide would need to be determined using a reference standard.

This method should be validated according to ICH guidelines for accuracy, precision, linearity, system suitability, robustness, and ruggedness.[2][3] Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions are also performed to ensure the method's stability-indicating nature.[2][3]

Biological Activity of Related Dexibuprofen Amide Derivatives

While specific biological data for (S)-3-Methyl-2-phenylbutanamide is limited, studies on analogous Dexibuprofen amides provide valuable insights into their potential pharmacological activities. Research has shown that modifying the carboxylic acid group of NSAIDs into amides can alter their biological profiles, potentially leading to enhanced activity and reduced side effects.[4]

5.1. Anti-inflammatory and Analgesic Activity

Amide prodrugs of Dexibuprofen conjugated with amino acids have demonstrated improved anti-inflammatory activity compared to the parent drug. For instance, certain amide prodrugs exhibited anti-inflammatory activity in the range of 64.5–77.3%, which is significantly higher than that of Dexibuprofen (43.3%).[4] These prodrugs are designed to release the active drug enzymatically in vivo, which may also contribute to a reduction in gastrointestinal toxicity.[4]

5.2. Anticancer Activity

Recent studies have explored the anticancer potential of Dexibuprofen amide derivatives. A series of Dexibuprofen amide analogues were synthesized and evaluated for their antitumor activity.[1]

Quantitative Data: In Vitro Anticancer Activity of Dexibuprofen Amide Analogues

The anticancer activity was evaluated against the MCF-7 breast carcinoma cell line.

Compound Description IC₅₀ (µM)
4e N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl) propionamide0.01 ± 0.002
Erlotinib (Standard) Standard anticancer drug0.02 ± 0.003
Doxorubicin (Standard) Standard anticancer drug0.04 ± 0.006

The results indicated that certain halogen-substituted amide derivatives of Dexibuprofen exhibited potent anticancer activity, with compound 4e being more effective than the standard drugs Erlotinib and Doxorubicin in this assay.[1]

Signaling Pathways and Experimental Workflows

6.1. Signaling Pathway of the Parent Compound: Dexibuprofen

The primary mechanism of action of Dexibuprofen is the inhibition of COX-1 and COX-2 enzymes, which blocks the conversion of arachidonic acid to prostaglandins. This leads to its anti-inflammatory, analgesic, and antipyretic effects. As (S)-3-Methyl-2-phenylbutanamide is a direct derivative, its biological activity, if any, might be mediated through similar or related pathways.

Dexibuprofen_Pathway Dexibuprofen Signaling Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Dexibuprofen Dexibuprofen Dexibuprofen->COX_Enzymes Amide_Impurity (S)-3-Methyl-2-phenylbutanamide (Impurity) Amide_Impurity->COX_Enzymes Synthesis_Workflow Synthesis and Characterization Workflow Start Start: Dexibuprofen Step1 Step 1: Reaction with Thionyl Chloride Start->Step1 Intermediate Dexibuprofen Acid Chloride Step1->Intermediate Step2 Step 2: Condensation with Amine Intermediate->Step2 Product Crude Amide Derivative Step2->Product Purification Purification (Flash Chromatography) Product->Purification Pure_Product Pure Amide Derivative Purification->Pure_Product Characterization Structural Characterization Pure_Product->Characterization Analysis FTIR, NMR, Mass Spectrometry Characterization->Analysis End End: Characterized Compound Characterization->End Impurity_Analysis_Workflow Impurity Analysis Workflow Start Drug Substance (Dexibuprofen) Method_Development Analytical Method Development (e.g., RP-HPLC) Start->Method_Development Method_Validation Method Validation (ICH Guidelines) Method_Development->Method_Validation Forced_Degradation Forced Degradation Studies Method_Validation->Forced_Degradation Sample_Analysis Analysis of Batches Method_Validation->Sample_Analysis Stress_Conditions Acid, Base, Oxidation, Thermal, Photo Forced_Degradation->Stress_Conditions Impurity_Detection Detection of Impurities Sample_Analysis->Impurity_Detection Impurity_Quantification Quantification of Impurities Impurity_Detection->Impurity_Quantification Impurity_Identification Identification of Unknown Impurities (e.g., LC-MS) Impurity_Detection->Impurity_Identification Specification Setting Specification Limits Impurity_Quantification->Specification Impurity_Identification->Specification

References

Spectroscopic Profile of 3-Methyl-2-phenylbutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-3-Methyl-2-phenylbutanamide, also known as Dexibuprofen Amide. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)-3-Methyl-2-phenylbutanamide. This data is essential for confirming the molecular structure and purity of the compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
Data not available in the searched resources
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in the searched resources
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
Data not available in the searched resources
Table 4: Mass Spectrometry Data
m/zAssignment
Data not available in the searched resources

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are based on standard analytical techniques and can be adapted for use in a typical laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are to be recorded on a standard NMR spectrometer.

  • Sample Preparation: The sample of (S)-3-Methyl-2-phenylbutanamide is dissolved in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), at a typical concentration of 5-10 mg/mL.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in the molecule.

  • Sample Preparation: The spectrum can be obtained using a neat sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet containing a small amount of the compound.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum is collected prior to the sample scan to correct for atmospheric and instrumental interferences. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Sample Introduction: The sample, dissolved in a suitable volatile solvent, is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, depending on the ionization technique and the nature of the analyte. The data is presented as a plot of relative intensity versus the mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Methyl-2-phenylbutanamide.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Process Data Processing (Software Analysis) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation & Confirmation Interpret->Structure

A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Disclaimer: Despite a thorough search of available scientific literature and databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound could not be located. The information provided in the tables is therefore pending experimental determination. The protocols and workflow described are standard methodologies applicable for the analysis of this compound.

Technical Guide: Physicochemical Characterization of 3-Methyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-2-phenylbutanamide is an organic compound belonging to the amide functional group. The characterization of its fundamental physicochemical properties, such as melting point and solubility, is a critical first step in any research or development context. These parameters provide essential insights into the compound's purity, stability, and potential applications, particularly in fields like medicinal chemistry and materials science. The melting point serves as a key indicator of purity, while solubility profiles are crucial for designing experimental protocols, formulation development, and understanding pharmacokinetic behavior.

Physicochemical Properties

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure compound, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range, making it a valuable indicator of purity.[1]

While specific experimental data for this compound is not available, the melting point of the structurally similar compound, 2-phenylbutanamide, is presented below for reference.

Compound NameMolecular FormulaMelting Point (°C)
This compoundC₁₁H₁₅NOData not available
2-Phenylbutanamide (Reference)C₁₀H₁₃NO98.00 °C

Data for 2-Phenylbutanamide from "Solubility of Things"[2]

Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[3] this compound contains both a non-polar phenyl and isobutyl group, and a polar amide group, suggesting it will have limited solubility in water but greater solubility in organic solvents.

The expected qualitative solubility of this compound in a range of common laboratory solvents is outlined below, based on general principles and data for related compounds.

SolventSolvent TypeExpected SolubilityRationale
WaterPolar ProticLowThe large non-polar hydrocarbon portion of the molecule is expected to dominate.
EthanolPolar ProticSolubleCan engage in hydrogen bonding with the amide group and solvate the non-polar parts.
AcetonePolar AproticSolubleThe polarity is suitable for dissolving both polar and non-polar characteristics of the amide.[2]
DichloromethanePolar AproticSolubleA common organic solvent capable of dissolving moderately polar compounds.[2]
HexaneNon-polarLow to ModerateMay dissolve the non-polar parts of the molecule, but the polar amide group will limit solubility.
5% HCl (aq)AcidicLowThe amide group is generally not basic enough to be protonated by dilute acid.
5% NaOH (aq)BasicLowThe amide N-H is generally not acidic enough to be deprotonated by dilute base.

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus (e.g., Mel-Temp) or a Thiele tube.

Materials:

  • This compound sample

  • Mortar and pestle

  • Capillary tubes (sealed at one end)

  • Melting point apparatus or Thiele tube with high-boiling mineral oil

  • Thermometer

Procedure:

  • Sample Preparation: Place a small amount of the compound on a clean, dry watch glass. If the sample is not already a fine powder, gently grind it using a mortar and pestle.[4]

  • Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a densely packed column of 2-3 mm of solid is at the bottom of the tube.

  • Apparatus Setup:

    • Melting Point Apparatus: Place the packed capillary tube into the sample holder of the apparatus.[1]

    • Thiele Tube: Attach the capillary tube to a thermometer using a small rubber band or wire, aligning the sample with the thermometer bulb. Clamp the thermometer so that the bulb and sample are immersed in the oil of the Thiele tube.

  • Determination:

    • Rapid Heating (Optional): Heat the apparatus rapidly to get an approximate melting point. This will help in performing the accurate determination more efficiently.[1]

    • Slow Heating: Cool the apparatus to at least 20°C below the approximate melting point. Begin heating again at a slow, constant rate of 1-2°C per minute.[4]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). This is the melting point range.[5]

Qualitative Solubility Determination

This protocol outlines a method to determine the solubility of a compound in various solvents.

Materials:

  • This compound sample

  • Small test tubes and a test tube rack

  • Spatula

  • Graduated pipettes or droppers

  • Solvents: Water, 5% NaOH, 5% HCl, Ethanol, Dichloromethane, Hexane

  • pH paper

Procedure:

  • Sample Preparation: Place approximately 10-20 mg of the solid compound (enough to cover the tip of a spatula) into separate, labeled test tubes for each solvent.

  • Solvent Addition: Add the chosen solvent to a test tube dropwise, up to approximately 1 mL.

  • Observation: After each addition, shake or stir the mixture vigorously for 10-20 seconds. Observe if the solid dissolves. A compound is considered soluble if it dissolves completely.

  • pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution with pH paper to determine if it is a water-soluble acid, base, or neutral compound.[6]

  • Classification: Record the results for each solvent as "soluble," "partially soluble," or "insoluble." This data helps in classifying the compound based on its functional groups and polarity.[7]

Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the initial physicochemical characterization of a newly synthesized or acquired compound, such as this compound.

G cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Data Analysis & Reporting A Compound Acquisition (Synthesis or Purchase) B Purity Assessment (e.g., NMR, LC-MS) A->B C Purification (If necessary) B->C Purity < 95% D Melting Point Determination B->D Purity >= 95% E Solubility Profiling B->E Purity >= 95% C->D C->E G Data Compilation & Analysis D->G F Hygroscopicity & Stability (Advanced) E->F E->G F->G H Technical Report Generation G->H

Caption: Workflow for the physicochemical characterization of a new chemical entity.

Conclusion

The determination of melting point and solubility are foundational experiments in the characterization of any new chemical compound, including this compound. While specific data for this compound remains to be experimentally determined, the established protocols and logical workflows presented in this guide provide a robust framework for researchers and drug development professionals. Accurate and reproducible physicochemical data are indispensable for ensuring compound purity, guiding further research, and enabling successful downstream applications.

References

Synthesis of 3-Methyl-2-phenylbutanamide from Phenylacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 3-Methyl-2-phenylbutanamide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, phenylacetic acid, and proceeds through a two-step sequence involving an initial α-alkylation followed by amidation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to facilitate a thorough understanding of the process.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their potential biological activities. The structural motif of a substituted phenylacetamide is present in numerous therapeutic agents. A reliable and scalable synthesis of such compounds is therefore crucial for further research and development. This guide outlines a robust laboratory-scale synthesis starting from phenylacetic acid, focusing on practical and reproducible methodologies.

Synthetic Pathway Overview

The synthesis of this compound from phenylacetic acid is proposed via a two-stage process. The initial step involves the esterification of phenylacetic acid, followed by α-alkylation with an isopropyl group to yield a substituted ester. This intermediate is then hydrolyzed to the corresponding carboxylic acid, 2-phenyl-3-methylbutanoic acid. The final step is the conversion of this carboxylic acid to the target primary amide.

Synthesis_Pathway PA Phenylacetic Acid PAE Phenylacetate Ester PA->PAE Esterification (e.g., MeOH, H+) PMA 2-Phenyl-3-methylbutanoic Acid PAE->PMA 1. α-Alkylation (e.g., LDA, Isopropyl Halide) 2. Hydrolysis TPB This compound PMA->TPB Amidation (e.g., 1. SOCl2, 2. NH3)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Phenyl-3-methylbutanoic Acid

This stage involves three sequential reactions: esterification of phenylacetic acid, α-alkylation of the resulting ester, and subsequent hydrolysis to the carboxylic acid intermediate.

3.1.1. Step 1: Esterification of Phenylacetic Acid to Methyl Phenylacetate

  • Materials: Phenylacetic acid, Methanol (anhydrous), Sulfuric acid (concentrated).

  • Procedure:

    • To a solution of phenylacetic acid (1.0 eq) in anhydrous methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • The reaction mixture is then heated to reflux and stirred for 4-6 hours.

    • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

    • The excess methanol is removed under reduced pressure.

    • The residue is diluted with ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford methyl phenylacetate.

3.1.2. Step 2: α-Isopropylation of Methyl Phenylacetate

  • Materials: Methyl phenylacetate, Diisopropylamine, n-Butyllithium, 2-Bromopropane, Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. The mixture is stirred at this temperature for 30 minutes to generate lithium diisopropylamide (LDA).

    • A solution of methyl phenylacetate (1.0 eq) in anhydrous THF is then added dropwise to the LDA solution at -78 °C. The resulting enolate solution is stirred for 1 hour.

    • 2-Bromopropane (1.5 eq) is added to the reaction mixture, and the solution is allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

    • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product, methyl 2-phenyl-3-methylbutanoate, is purified by column chromatography.

3.1.3. Step 3: Hydrolysis to 2-Phenyl-3-methylbutanoic Acid

  • Materials: Methyl 2-phenyl-3-methylbutanoate, Sodium hydroxide, Methanol, Water, Hydrochloric acid.

  • Procedure:

    • The methyl 2-phenyl-3-methylbutanoate (1.0 eq) is dissolved in a mixture of methanol and water.

    • Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2-4 hours.

    • After cooling to room temperature, the methanol is removed under reduced pressure.

    • The aqueous residue is washed with diethyl ether to remove any unreacted ester.

    • The aqueous layer is acidified to pH 1-2 with concentrated hydrochloric acid at 0 °C.

    • The precipitated product is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-phenyl-3-methylbutanoic acid.

Stage 2: Synthesis of this compound

This stage involves the conversion of the carboxylic acid intermediate to the final primary amide via an acyl chloride intermediate.

  • Materials: 2-Phenyl-3-methylbutanoic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM, anhydrous), Ammonia (aqueous solution or gas).

  • Procedure:

    • To a solution of 2-phenyl-3-methylbutanoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

    • The reaction mixture is stirred at room temperature for 2-3 hours until the evolution of gas ceases.

    • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-phenyl-3-methylbutanoyl chloride.

    • The crude acyl chloride is dissolved in anhydrous DCM and cooled to 0 °C.

    • Concentrated aqueous ammonia (excess) is added dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.

    • The mixture is stirred at room temperature for 1-2 hours.

    • The reaction mixture is diluted with water and the organic layer is separated.

    • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude this compound is purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Step Reactant Product Typical Yield (%) Purity (%)
1.1 Phenylacetic AcidMethyl Phenylacetate90-95>98 (GC)
1.2 Methyl PhenylacetateMethyl 2-phenyl-3-methylbutanoate75-85>95 (GC)
1.3 Methyl 2-phenyl-3-methylbutanoate2-Phenyl-3-methylbutanoic Acid90-98>98 (HPLC)
2 2-Phenyl-3-methylbutanoic AcidThis compound80-90>99 (HPLC)
Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Melting Point (°C)
Phenylacetic AcidC₈H₈O₂136.15White crystalline solid76-78
Methyl PhenylacetateC₉H₁₀O₂150.17Colorless liquidN/A
2-Phenyl-3-methylbutanoic AcidC₁₁H₁₄O₂178.23White solid88-91
This compoundC₁₁H₁₅NO177.24White to off-white solid131-133

Experimental Workflow Visualization

G cluster_0 Stage 1: Synthesis of 2-Phenyl-3-methylbutanoic Acid cluster_1 Stage 2: Synthesis of this compound start1 Phenylacetic Acid + MeOH/H+ esterification Esterification (Reflux) start1->esterification workup1 Workup & Purification esterification->workup1 ester Methyl Phenylacetate workup1->ester enolate Enolate Formation ester->enolate Add to LDA lda LDA Formation lda->enolate alkylation Alkylation with Isopropyl Bromide enolate->alkylation workup2 Workup & Purification alkylation->workup2 alkylated_ester Methyl 2-phenyl-3-methylbutanoate workup2->alkylated_ester hydrolysis Saponification (NaOH, MeOH/H2O) alkylated_ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification workup3 Workup & Purification acidification->workup3 intermediate_acid 2-Phenyl-3-methylbutanoic Acid workup3->intermediate_acid start2 2-Phenyl-3-methylbutanoic Acid + SOCl2 intermediate_acid->start2 acyl_chloride_formation Acyl Chloride Formation start2->acyl_chloride_formation concentration1 Remove Excess SOCl2 acyl_chloride_formation->concentration1 acyl_chloride 2-Phenyl-3-methylbutanoyl Chloride concentration1->acyl_chloride amidation Amidation with NH3 acyl_chloride->amidation workup4 Workup & Purification amidation->workup4 final_product This compound workup4->final_product

3-Methyl-2-phenylbutanamide: A Technical Guide to a Dexibuprofen Amide Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-2-phenylbutanamide, a potential amide impurity in the active pharmaceutical ingredient (API) dexibuprofen. Dexibuprofen, the S-(+)-enantiomer of ibuprofen, is a widely used nonsteroidal anti-inflammatory drug (NSAID). The presence of impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. This document outlines the chemical identity, potential formation pathways, proposed synthesis, analytical detection methodologies, and regulatory considerations for this compound. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding and controlling this specific impurity.

Introduction to Dexibuprofen and the Importance of Impurity Profiling

Dexibuprofen is the pharmacologically active enantiomer of ibuprofen and offers therapeutic advantages over the racemic mixture. As with any API, the control of impurities is a critical aspect of drug development and manufacturing to ensure patient safety and product quality. Regulatory bodies such as the International Council on Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances. According to ICH Q3A(R2) guidelines, impurities present at or above a level of 0.10% should be identified and characterized.

Amide-containing impurities can arise from various sources in the synthesis of carboxylic acid-containing APIs like dexibuprofen. These sources may include the reaction of an activated carboxylic acid intermediate with ammonia or other amine-containing reagents or degradation products. Therefore, a thorough understanding of the formation and control of such impurities is essential.

Chemical Profile of this compound

This compound is identified as a potential process-related impurity or degradation product of dexibuprofen.

Property Value Source
Chemical Name (S)-3-methyl-2-phenylbutanamide[1]
Synonyms Dexibuprofen Amide Impurity[1]
CAS Number 174290-51-8[1]
Molecular Formula C11H15NO[1]
Molecular Weight 177.24 g/mol [1]
Structure

Potential Formation Pathway

The most probable pathway for the formation of this compound as an impurity in dexibuprofen synthesis involves the reaction of an activated form of dexibuprofen, such as its acid chloride, with an amine source. This can occur if ammonia or an amine is present as a reagent, impurity, or degradation product during the manufacturing process.

Dexibuprofen Dexibuprofen Dexibuprofen_Acid_Chloride Dexibuprofen Acid Chloride (Activated Intermediate) Dexibuprofen->Dexibuprofen_Acid_Chloride Activation Activating_Agent Activating Agent (e.g., SOCl₂, Oxalyl Chloride) Activating_Agent->Dexibuprofen_Acid_Chloride Amide_Impurity This compound (Amide Impurity) Dexibuprofen_Acid_Chloride->Amide_Impurity Amination Amine_Source Amine Source (e.g., NH₃) Amine_Source->Amide_Impurity

Figure 1: Potential formation pathway of this compound.

Experimental Protocols

Proposed Synthesis of this compound (for Reference Standard)

Step 1: Formation of Dexibuprofen Acid Chloride

  • To a solution of dexibuprofen (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, monitoring the reaction progress by an appropriate method (e.g., TLC or IR spectroscopy to observe the disappearance of the carboxylic acid peak).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude dexibuprofen acid chloride.

Step 2: Amidation

  • Dissolve the crude dexibuprofen acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 2M ammonia in methanol) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation Dexibuprofen Dexibuprofen in Anhydrous Solvent Reflux Reflux Dexibuprofen->Reflux Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reflux Evaporation1 Evaporation Reflux->Evaporation1 Acid_Chloride Dexibuprofen Acid Chloride Evaporation1->Acid_Chloride Acid_Chloride_Sol Acid Chloride in Anhydrous Solvent Acid_Chloride->Acid_Chloride_Sol Reaction Stir at RT Acid_Chloride_Sol->Reaction Ammonia Ammonia Ammonia->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Figure 2: Proposed workflow for the synthesis of this compound.
Proposed Analytical Method for Detection and Quantification

A validated, stability-indicating HPLC method is essential for the detection and quantification of impurities in APIs. Based on published methods for dexibuprofen and its impurities, a reverse-phase HPLC method is proposed.[2][3][4]

Chromatographic Conditions:

Parameter Proposed Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a phosphate buffer (e.g., 25 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Method Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrated by the separation of the amide impurity from dexibuprofen and other known impurities. Forced degradation studies should be performed on dexibuprofen to ensure that the degradation products do not interfere with the impurity peak.

  • Linearity: Assessed over a range of concentrations of the this compound reference standard.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

  • Accuracy: Determined by recovery studies of the impurity spiked into the dexibuprofen sample.

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: Assessed by making small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate.

Sample_Prep Sample Preparation (Dissolve Dexibuprofen API in mobile phase) HPLC_System HPLC System (C18 Column, UV Detector) Sample_Prep->HPLC_System Inject Chromatogram Generate Chromatogram HPLC_System->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification (Using Reference Standard) Peak_Integration->Quantification Report Report Impurity Level Quantification->Report

Figure 3: Proposed analytical workflow for the quantification of this compound.

Regulatory Considerations and Control Strategy

The control of this compound in dexibuprofen is governed by ICH guidelines. The reporting, identification, and qualification thresholds for impurities are based on the maximum daily dose of the drug.

Maximum Daily Dose of Dexibuprofen Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10%0.15%
> 2 g/day 0.03%0.05%0.05%

Control Strategy:

  • Raw Material Control: Scrutinize starting materials and reagents for the presence of ammonia or other primary amines.

  • Process Optimization: Optimize reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) to minimize the formation of the amide impurity.

  • Purification: Develop and validate effective purification steps (e.g., crystallization or chromatography) to remove the impurity to a level below the qualification threshold.

  • Analytical Monitoring: Implement a validated analytical method for routine in-process and final product testing to ensure that the level of this compound is within the accepted limits.

Toxicological Assessment

Specific toxicological data for this compound is not publicly available. In the absence of such data, a toxicological risk assessment would be necessary if the impurity is present at a level above the qualification threshold. This assessment could involve:

  • In silico toxicity prediction: Using computational models to predict potential toxicity, including mutagenicity.

  • Ames test: To assess the mutagenic potential.

  • General toxicity studies: If required, based on the predicted risks and the level of the impurity.

It is worth noting that some studies on dexibuprofen amide prodrugs have indicated reduced gastrointestinal toxicity compared to the parent drug. However, this information is not a substitute for a formal toxicological evaluation of the specific impurity.

Conclusion

This compound is a potential amide impurity in dexibuprofen that requires careful control and monitoring. This technical guide has provided an overview of its chemical properties, likely formation pathway, proposed synthesis and analytical methods, and regulatory considerations. By implementing a robust control strategy based on a thorough understanding of this impurity, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their dexibuprofen products. Further research into the specific toxicological profile of this compound is recommended to support a comprehensive risk assessment.

References

An In-depth Technical Guide on 3-Methyl-2-phenylbutanamide: Discovery, History, and Synthesis as a Pharmaceutical Process Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

October 25, 2025

Abstract

This technical whitepaper provides a comprehensive overview of 3-Methyl-2-phenylbutanamide, a compound primarily identified as a process impurity in the manufacturing of the widely used non-steroidal anti-inflammatory drug (NSAID), (Dex)ibuprofen. Due to its nature as a byproduct, dedicated research on the discovery, history, and biological activity of this compound as a standalone entity is virtually nonexistent in public literature. This guide, therefore, focuses on the compound's identity, properties, and its relationship with its parent compound, Dexibuprofen. A hypothesized synthetic pathway for its formation during the historical "Boots synthesis" of ibuprofen is presented, along with relevant chemical data and visualizations to meet the needs of a technical audience.

Introduction and Identification

This compound is a chiral organic compound with the molecular formula C₁₁H₁₅NO. It is structurally related to the active pharmaceutical ingredient (API) ibuprofen. The (S)-enantiomer, (S)-3-methyl-2-phenylbutanamide, is specifically associated with the production of Dexibuprofen, the pharmacologically active (S)-enantiomer of ibuprofen.[1][2][3][4][5]

While the history of ibuprofen's discovery by the Boots Group in the 1960s is well-documented, the history of its impurities, including this compound, is not.[6] The compound's significance lies in its status as a process-related impurity, which must be monitored and controlled during the manufacturing of (Dex)ibuprofen to ensure the final drug product's purity, safety, and efficacy.

Physicochemical Properties

Quantitative data for this compound is scarce and primarily available from chemical suppliers for the (S)-enantiomer, which is used as a reference standard in analytical chemistry.

PropertyValueSource
IUPAC Name (2S)-3-methyl-2-phenylbutanamidePharmaffiliates
Synonyms Dexibuprofen Amide ImpurityClearsynth
CAS Number 174290-51-8Anax Laboratories, Pharmaffiliates
Molecular Formula C₁₁H₁₅NOAnax Laboratories, Pharmaffiliates, Clearsynth
Molecular Weight 177.24 g/mol Clearsynth
Purity ≥96.00% (as a reference standard)Anax Laboratories
Melting Point Not AvailableAnax Laboratories
Boiling Point Not AvailableAnax Laboratories

Relationship to (Dex)ibuprofen

This compound is structurally very similar to ibuprofen, differing by the substitution of the carboxylic acid group with a primary amide group. This structural relationship is the basis for its formation as a manufacturing impurity.

References

Theoretical Conformational Analysis of 3-Methyl-2-phenylbutanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying the conformational landscape of 3-Methyl-2-phenylbutanamide. This N-aryl amide serves as a relevant scaffold in medicinal chemistry, and understanding its three-dimensional structure is crucial for rational drug design and structure-activity relationship (SAR) studies. While specific comprehensive conformational studies on this exact molecule are not widely published, this guide outlines the established methodologies and presents illustrative data based on the well-understood principles of N-aryl amide chemistry.

Introduction to Conformational Analysis of N-Aryl Amides

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For flexible molecules like this compound, which can adopt multiple spatial arrangements (conformers), identifying the low-energy, and therefore most probable, conformations is key to understanding its interactions with biological targets. The N-aryl amide linkage is a common feature in many drug candidates, and its conformational preferences are a subject of significant interest.

The conformation of N-aryl amides is primarily dictated by the rotational barriers around key single bonds. For this compound, the most significant degrees of freedom are the rotation around the C(O)-N bond and the N-C(aryl) bond.

Key Conformational Descriptors

The conformation of the N-phenylbutanamide core can be described by two main dihedral angles:

  • ω (omega): Defines the rotation around the amide bond (Cα-C(O)-N-C_aryl). Due to the partial double-bond character of the C-N bond, this is generally restricted to cis (ω ≈ 0°) or trans (ω ≈ 180°) conformations. For secondary amides, the trans conformation is significantly more stable.

  • τ (tau) or φ (phi): Defines the twist of the phenyl group relative to the amide plane (C(O)-N-C_aryl-C_aryl). This rotation is subject to steric hindrance between the ortho-substituents of the phenyl ring and the substituents on the amide nitrogen and carbonyl carbon.

A third dihedral angle, ψ (psi) , describing the rotation around the Cα-C(O) bond, also contributes to the overall conformation of the molecule.

A diagram illustrating the key dihedral angles governing the conformation of an N-aryl amide.

Theoretical/Computational Methodology

A computational study is a powerful tool for exploring the potential energy surface of a molecule and identifying its stable conformers.

Detailed Computational Protocol
  • Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search: A systematic search for low-energy conformers is performed. A common approach is a relaxed potential energy surface (PES) scan, where the key dihedral angles (τ and ψ) are rotated in discrete steps (e.g., 15-30°), and at each step, the geometry is optimized. The ω dihedral angle is typically fixed in the more stable trans conformation.

  • Quantum Mechanical Calculations: The geometries of the conformers identified in the initial search are then re-optimized at a higher level of theory, followed by frequency calculations.

    • Method: Density Functional Theory (DFT) is a widely used and accurate method. The B3LYP functional is a common choice.

    • Basis Set: A Pople-style basis set such as 6-31G(d) is often sufficient for initial optimizations, while a larger basis set like 6-311+G(d,p) can be used for more accurate final energy calculations.

    • Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied, using a solvent such as water or dimethyl sulfoxide (DMSO).

  • Data Analysis: The output of the calculations is analyzed to extract:

    • Relative energies (ΔE) and relative Gibbs free energies (ΔG) of all stable conformers.

    • Key geometrical parameters: dihedral angles, bond lengths, and bond angles.

    • Calculated vibrational frequencies to confirm that the structures are true minima (no imaginary frequencies).

G start Build 3D Structure of This compound pes_scan Relaxed PES Scan (Rotate τ and ψ angles) start->pes_scan conformers Identify Low-Energy Conformers pes_scan->conformers dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) conformers->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc verify Verify True Minima (No imaginary frequencies) freq_calc->verify verify->dft_opt Imaginary frequency found single_point Single-Point Energy Calculation (e.g., B3LYP/6-311+G(d,p) with PCM) verify->single_point All real frequencies analysis Analyze Data: ΔG, Dihedrals, Bond Lengths single_point->analysis end Identify Most Stable Conformers analysis->end

Workflow for a typical computational conformational analysis study.

Illustrative Quantitative Data

The following tables present hypothetical but realistic data for the low-energy conformers of this compound, as would be obtained from the computational protocol described above.

Table 1: Relative Energies and Key Dihedral Angles of Stable Conformers

ConformerΔE (kcal/mol)ΔG (kcal/mol)ω (°)τ (°)ψ (°)
A 0.000.00179.845.2120.5
B 0.850.92-179.5-48.9-118.3
C 1.521.65179.9135.7119.8
D 2.102.25-179.7-133.4-121.0

Table 2: Selected Geometrical Parameters for the Most Stable Conformer (A)

ParameterBond/AngleValue
Bond Length C=O1.23 Å
C(O)-N1.36 Å
N-C_aryl1.42 Å
Bond Angle Cα-C(O)-N115.8°
C(O)-N-C_aryl123.5°

Experimental Protocols for Conformational Analysis

Experimental data is essential to validate and complement computational findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the time-averaged conformation of a molecule.

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • 1D NMR (¹H and ¹³C): Acquire standard proton and carbon-13 spectra to confirm the chemical structure and purity.

  • 2D NMR (COSY, HSQC): Perform Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments to assign all proton and carbon signals unambiguously.

  • Nuclear Overhauser Effect (NOE) Spectroscopy:

    • Acquire a 2D NOESY (or ROESY for medium-sized molecules) spectrum.

    • Principle: NOE signals are observed between protons that are close in space (< 5 Å), regardless of whether they are close in terms of bond connectivity.

    • Analysis: The presence and intensity of cross-peaks between the phenyl protons and the protons on the butanamide fragment (e.g., the α-proton or the isopropyl group protons) can provide direct evidence for the preferred orientation of the phenyl ring (the τ angle).

  • Coupling Constant Analysis: The magnitude of the three-bond coupling constant (³J) between the N-H proton and the α-proton can provide information about the ψ dihedral angle, guided by the Karplus equation.

X-ray Crystallography

X-ray crystallography provides the precise conformation of a molecule in the solid state.

Detailed Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction pattern is used to determine the unit cell dimensions and the electron density map of the molecule.

    • An initial model of the molecule is fitted to the electron density map.

    • The model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

  • Data Analysis: The final refined structure provides highly accurate data on bond lengths, bond angles, and dihedral angles in the solid state.

Conclusion

The conformational analysis of this compound, like other N-aryl amides, requires a synergistic approach combining theoretical calculations and experimental validation. Computational methods provide a detailed map of the potential energy landscape, identifying all likely low-energy conformers. This theoretical data, presented in a structured format, offers valuable insights into the molecule's flexibility and preferred shapes. Experimental techniques such as NMR and X-ray crystallography are indispensable for validating the computational predictions and determining the molecule's conformation in solution and solid phases, respectively. A thorough understanding of the conformational preferences of this and related scaffolds is fundamental for advancing drug discovery and development.

Methodological & Application

Application Note: Enantioselective Analysis of 3-Methyl-2-phenylbutanamide by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methyl-2-phenylbutanamide is a chiral molecule with potential applications in pharmaceutical and agrochemical industries. Due to the often differing pharmacological and toxicological profiles of enantiomers, the development of reliable analytical methods for their separation and quantification is crucial for research, development, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of this compound.

Principle

The method employs chiral HPLC with a polysaccharide-based chiral stationary phase (CSP). The separation of the (R)- and (S)-enantiomers is achieved through the formation of transient diastereomeric complexes with the chiral selector of the stationary phase, leading to differential retention times. This direct chiral resolution approach is favored for its simplicity and efficiency.

Chromatographic System

A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable for this analysis. The key component for the successful separation is the chiral column. Based on the analysis of structurally similar compounds, a column with a cellulose-based selector is recommended.

Experimental Protocols

1. Standard and Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of racemic this compound and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL. Prepare a working standard solution of 100 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Solution: The sample preparation will depend on the matrix. For bulk drug substances, dissolve the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL. For more complex matrices, a suitable extraction and clean-up procedure may be required.

2. HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time Approximately 20 minutes

3. Data Analysis

Identify the peaks corresponding to the two enantiomers of this compound based on their retention times. The enantiomeric excess (% ee) can be calculated using the following formula:

% ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Method Validation Parameters (Typical)

The following table presents typical performance characteristics for a validated chiral HPLC method. These values should be established during method validation in the user's laboratory.

ParameterTypical Specification
Linearity (r²) ≥ 0.999
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0 %
Precision (% RSD) < 2.0 %
Resolution (Rs) > 1.5 between enantiomer peaks

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (if necessary) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate report Generate Report calculate->report Chiral_Recognition cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Racemic Mixture cluster_complexes Transient Diastereomeric Complexes cluster_elution Elution Profile CSP Chiral Selector R_complex CSP-(R) Complex (More Stable) S_complex CSP-(S) Complex (Less Stable) R_enantiomer (R)-Enantiomer R_enantiomer->R_complex Stronger Interaction S_enantiomer (S)-Enantiomer S_enantiomer->S_complex Weaker Interaction R_elutes (R)-Enantiomer Elutes Second R_complex->R_elutes S_elutes (S)-Enantiomer Elutes First S_complex->S_elutes

Enantioselective HPLC Method for the Separation of 3-methyl-2-phenylbutanamide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the enantioselective separation of 3-methyl-2-phenylbutanamide using High-Performance Liquid Chromatography (HPLC). The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is effective for the resolution of a wide range of racemic compounds, including amides. This guide offers a starting point for method development and includes experimental protocols, data presentation, and a visual workflow to aid researchers in achieving baseline separation of the enantiomers.

Introduction

The separation of enantiomers is a critical process in the pharmaceutical industry, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This compound is a chiral amide, and the ability to resolve its enantiomers is essential for research, development, and quality control purposes. Chiral HPLC with polysaccharide-based stationary phases is a powerful and widely used technique for such separations due to its broad applicability and high selectivity. This application note details a robust method for the enantioselective separation of this compound, leveraging a well-established chiral stationary phase.

Recommended HPLC Method

Based on methods developed for structurally similar compounds, such as ibuprofen amide, a normal-phase HPLC method using a cellulose-based chiral stationary phase is recommended as an excellent starting point for the separation of this compound enantiomers.

Chromatographic Conditions

A summary of the recommended starting conditions is provided in the table below.

ParameterRecommended Condition
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions: 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C (Ambient)
Detection UV at 220 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase
Expected Performance

The following table summarizes the expected chromatographic parameters for the separation of this compound enantiomers based on the analysis of analogous compounds. Actual results may vary and optimization may be required.

ParameterSymbolExpected Value
Retention Time (Enantiomer 1)t₁~9.5 min
Retention Time (Enantiomer 2)t₂~10.5 min
Retention Factor (Enantiomer 1)k'₁> 2.0
Retention Factor (Enantiomer 2)k'₂> 2.5
Separation Factorα (k'₂ / k'₁)> 1.1
ResolutionRs> 1.5 (Baseline)

Experimental Protocols

This section provides detailed protocols for sample preparation, HPLC system setup, and data analysis.

Materials and Reagents
  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Chiralcel® OD-H column (or equivalent polysaccharide-based CSP)

  • HPLC system with UV detector

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Mobile Phase Preparation
  • Measure 900 mL of n-Hexane into a 1 L graduated cylinder.

  • Add 100 mL of 2-Propanol to the same cylinder.

  • Transfer the mixture to a suitable solvent reservoir.

  • Degas the mobile phase for 15-20 minutes using sonication or vacuum degassing.

Sample Preparation
  • Accurately weigh 10 mg of racemic this compound.

  • Transfer the solid to a 10 mL volumetric flask.

  • Add approximately 5 mL of the mobile phase (n-Hexane/IPA 90:10) to the flask and sonicate for 5 minutes to dissolve the sample.

  • Allow the solution to return to room temperature.

  • Add mobile phase to the 10 mL mark.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Operation
  • Install the Chiralcel® OD-H column in the HPLC system.

  • Set the mobile phase composition to n-Hexane/IPA (90:10) and the flow rate to 0.8 mL/min.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the UV detector wavelength to 220 nm.

  • Inject 10 µL of the prepared sample solution.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 15-20 minutes).

Data Analysis
  • Integrate the peaks corresponding to the two enantiomers.

  • Determine the retention times (t₁ and t₂).

  • Calculate the retention factors (k') for each enantiomer using the formula: k' = (t_R - t₀) / t₀, where t_R is the retention time of the analyte and t₀ is the void time of the column.

  • Calculate the separation factor (α) using the formula: α = k'₂ / k'₁.

  • Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where w₁ and w₂ are the peak widths at the base.

Method Development and Optimization Notes

While the recommended method provides a strong starting point, optimization may be necessary to achieve the desired separation.

  • Chiral Stationary Phase Selection : Polysaccharide-based CSPs are highly recommended. Besides cellulose-based columns like Chiralcel® OD, amylose-based columns (e.g., Chiralpak® AD) can also show excellent selectivity for amides and are worth screening.

  • Mobile Phase Composition : The ratio of n-Hexane to alcohol modifier (e.g., IPA, ethanol) is a critical parameter.

    • Increasing the alcohol content will generally decrease retention times but may also affect selectivity and resolution. It is advisable to screen a range of modifier percentages (e.g., 5%, 10%, 15%, 20%).

    • Different alcohols (e.g., ethanol, 1-propanol) can also alter the selectivity and should be considered during method development.

  • Additives : For some amide separations, the addition of a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for acidic compounds, or 0.1% diethylamine for basic compounds) to the mobile phase can improve peak shape and resolution. However, for neutral amides like this compound, additives are typically not necessary.

  • Temperature : Column temperature can influence enantioselectivity. Running the separation at different temperatures (e.g., 15°C, 25°C, 40°C) can sometimes improve resolution.

Experimental Workflow Diagram

Enantioselective_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (n-Hexane/IPA) C Column Equilibration (Chiralcel OD-H) A->C B Sample Preparation (Dissolve in Mobile Phase) D Sample Injection B->D C->D E Isocratic Elution D->E F UV Detection at 220 nm E->F G Peak Integration F->G H Calculate Chromatographic Parameters (t_R, k', α, R_s) G->H I Report Results H->I

Caption: Workflow for the enantioselective HPLC separation of this compound.

Conclusion

The described HPLC method provides a reliable and robust starting point for the enantioselective separation of this compound. By utilizing a polysaccharide-based chiral stationary phase and a normal-phase mobile phase, baseline resolution of the enantiomers can be readily achieved. The provided protocols and method development notes offer a comprehensive guide for researchers to successfully implement and optimize this chiral separation for their specific analytical needs.

Application Notes and Protocols: ¹H and ¹³C NMR Analysis of 3-Methyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of the ¹H and ¹³C NMR chemical shifts for 3-Methyl-2-phenylbutanamide, a compound of interest in synthetic chemistry and drug discovery. The following sections outline the chemical structure, tabulated NMR data, and comprehensive experimental protocols for acquiring high-quality NMR spectra.

Chemical Structure

Compound: this compound Molecular Formula: C₁₁H₁₅NO Structure:

Note: The data presented below corresponds to the closely related structure 3-Methyl-N-phenylbutanamide (C₁₁H₁₅NO), as found in available spectral data.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra were recorded on a 600 MHz and 150 MHz spectrometer, respectively. The chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak.

Table 1: ¹H NMR Chemical Shift Data of 3-Methyl-N-phenylbutanamide

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)IntegrationAssignment
7.43d7.83HAromatic CH
7.13d7.82HAromatic CH
2.32s-3H-
2.24 – 2.21m-3H-
1.02d6.66HCH(CH₃ )₂

Table 2: ¹³C NMR Chemical Shift Data of 3-Methyl-N-phenylbutanamide in CDCl₃ [1]

Chemical Shift (δ ppm)Assignment
170.98C=O
135.48Aromatic C
133.88Aromatic C
129.51 (2C)Aromatic CH
120.13 (2C)Aromatic CH
47.09-
26.38C H(CH₃)₂
22.55 (2C)CH(C H₃)₂
20.94-

Experimental Protocols

The following are generalized protocols for the acquisition of ¹H and ¹³C NMR spectra. These may be adapted based on the specific instrumentation and sample characteristics.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector, typically around 4 cm.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

3.2. ¹H NMR Spectrum Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer.[2]

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.[2]

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to maximize signal-to-noise.

  • Acquisition Parameters:

    • Pulse Angle: Set to a 30° or 45° pulse to minimize relaxation delays.

    • Acquisition Time (at): Typically 2-4 seconds.

    • Relaxation Delay (d1): Set to 1-2 seconds for routine spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[3]

    • Number of Scans (ns): Usually 8 to 16 scans are sufficient for a compound of this concentration.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

  • Data Acquisition: Start the acquisition using the appropriate command (e.g., zg).[4]

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum manually or automatically.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak or internal standard.

    • Integrate the peaks and pick the peak frequencies.

3.3. ¹³C NMR Spectrum Acquisition

  • Instrument Setup: The same sample can be used. Tune and match the probe for the ¹³C frequency.[5]

  • Acquisition Parameters:

    • Pulse Angle: A 30° pulse is recommended for compounds up to ~350 Da.[2]

    • Acquisition Time (at): Typically 1-2 seconds.

    • Relaxation Delay (d1): A short delay of 0.7 to 2 seconds is common for qualitative spectra.[5]

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[6]

    • Spectral Width (sw): A range of 0 to 220 ppm is standard.

    • Decoupling: Use proton broadband decoupling to simplify the spectrum and enhance the signal via the Nuclear Overhauser Effect (NOE).[3]

  • Data Acquisition: Initiate the experiment.[5]

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for acquiring NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim tune_match Tune and Match Probe lock_shim->tune_match set_params Set Acquisition Parameters tune_match->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Peak Picking and Integration reference->analyze

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

References

Application Note: Elucidation of the Fragmentation Pattern of 3-Methyl-2-phenylbutanamide using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-2-phenylbutanamide is a chemical compound of interest in various fields, including medicinal chemistry and materials science. Understanding its molecular structure and fragmentation behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control. This application note details the predicted mass spectrometry fragmentation pattern of this compound and provides a general protocol for its analysis.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. When a molecule is introduced into a mass spectrometer, it is ionized and then fragmented. The resulting fragmentation pattern is unique to the molecule's structure and can be used for its identification. The fragmentation of amides, in particular, follows characteristic pathways that can be used to deduce the original structure.[1][2]

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving cleavage of the amide bond and rearrangements.

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon atom (alpha-cleavage) is a common fragmentation pathway for amides.[2] For this compound, this would result in the formation of a resonance-stabilized acylium ion.

  • N-CO Bond Cleavage: The cleavage of the bond between the nitrogen and the carbonyl carbon is another characteristic fragmentation for amides.[1][2] This would lead to the formation of a phenylaminyl radical and a 3-methyl-2-phenylbutanoyl cation.

  • McLafferty Rearrangement: For aliphatic amides with a gamma-hydrogen, the McLafferty rearrangement is a prominent fragmentation pathway.[2][3] In this compound, this rearrangement can occur, leading to the elimination of a neutral alkene molecule.

  • Benzylic Cleavage: The presence of a phenyl group allows for benzylic cleavage, which can lead to the formation of a stable tropylium ion (m/z 91).

Experimental Protocol

This protocol provides a general procedure for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5MS)

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source

  • Data acquisition and processing software

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

Data Presentation

The expected major fragments and their corresponding m/z values for this compound are summarized in the table below. The relative abundance is a hypothetical value based on the predicted stability of the fragments.

m/zProposed Fragment IonProposed StructurePredicted Relative Abundance (%)
177Molecular Ion [M]⁺C₁₁H₁₅NO⁺20
134[M - C₃H₇]⁺C₉H₁₀NO⁺60
106[C₆H₅CH=NH₂]⁺C₇H₈N⁺100 (Base Peak)
91[C₇H₇]⁺ (Tropylium ion)C₇H₇⁺40
77[C₆H₅]⁺ (Phenyl ion)C₆H₅⁺30
57[C₄H₉]⁺C₄H₉⁺25

Visualization of Fragmentation Pathway

Fragmentation_Pathway M This compound (m/z 177) F1 [M - C3H7]+ (m/z 134) M->F1 - C3H7 F2 [C6H5CH=NH2]+ (m/z 106) M->F2 McLafferty Rearrangement F5 [C4H9]+ (m/z 57) M->F5 - C7H8NO F3 Tropylium ion (m/z 91) F2->F3 - NH3 F4 Phenyl ion (m/z 77) F3->F4 - CH2

Caption: Predicted fragmentation pathway of this compound.

This application note provides a detailed prediction of the mass spectrometric fragmentation pattern of this compound based on established principles of amide fragmentation. The provided experimental protocol offers a starting point for the analysis of this compound using GC-MS. The characteristic fragments, particularly the base peak at m/z 106 resulting from a McLafferty rearrangement, can serve as key identifiers for this compound in complex mixtures. The presented information is valuable for researchers and scientists involved in the synthesis, analysis, and characterization of this and related compounds.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of 3-Methyl-2-phenylbutanamide for Functional Group Identification.

Abstract

This document provides a detailed protocol for the analysis of this compound using Fourier-Transform Infrared (FTIR) spectroscopy. The primary objective is to identify the principal functional groups within the molecule by correlating its vibrational spectra with known absorption frequencies. This application note outlines the necessary sample preparation, data acquisition parameters, and a comprehensive interpretation of the expected spectral data. The methodologies are designed to be accessible to professionals in research and drug development, providing a foundational approach for the structural characterization of similar amide compounds.

Introduction

This compound is a chemical compound featuring a secondary amide, a monosubstituted phenyl ring, and alkyl groups. FTIR spectroscopy is a rapid, non-destructive analytical technique ideal for identifying the functional groups present in a molecule.[1] It operates on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.[2] This absorption pattern creates a unique spectral fingerprint, allowing for the identification of functional groups such as C=O, N-H, C-H (aromatic and aliphatic), and C=C bonds. This note details the expected FTIR absorption bands for this compound and provides a robust experimental protocol for obtaining its spectrum.

Molecular Structure and Functional Groups

The key functional groups present in this compound that are identifiable by FTIR are:

  • Secondary Amide (-CONH-): This group gives rise to characteristic N-H stretching and bending vibrations, as well as a strong C=O stretching vibration (Amide I band).[3]

  • Monosubstituted Phenyl Group (C₆H₅-): This aromatic system is characterized by aromatic C-H stretches, C=C in-ring vibrations, and distinct out-of-plane C-H bending bands.[4][5]

  • Alkyl Groups (-CH₃, -CH): These saturated hydrocarbon parts of the molecule produce characteristic aliphatic C-H stretching and bending vibrations.[6]

Predicted FTIR Spectral Data

The following table summarizes the predicted vibrational frequencies and their corresponding assignments for the functional groups in this compound.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3300Medium-StrongN-H StretchSecondary Amide
3100-3000Medium-WeakC-H StretchAromatic (Phenyl Ring)
3000-2850MediumC-H StretchAliphatic (Alkyl Groups)
~1650StrongC=O Stretch (Amide I)Secondary Amide
1600-1585Medium-WeakC=C In-Ring StretchAromatic (Phenyl Ring)
~1550StrongN-H Bend (Amide II)Secondary Amide
1500-1400Medium-WeakC=C In-Ring StretchAromatic (Phenyl Ring)
770-730StrongC-H Out-of-Plane BendMonosubstituted Phenyl Ring
710-690StrongC-H Out-of-Plane Bend / Ring BendMonosubstituted Phenyl Ring

Table 1: Predicted FTIR absorption bands for this compound based on characteristic functional group frequencies.[3][4][6][7][8]

Experimental Protocol

This section provides a detailed methodology for acquiring the FTIR spectrum of this compound, which is assumed to be a solid at room temperature. Two common sample preparation techniques are described: the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.[9][10]

Instrumentation
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • KBr Pellet Press Kit (Hydraulic Press, Die Set) or ATR Accessory

  • Agate Mortar and Pestle

  • Spatula and Desiccator

Reagents
  • This compound sample (ensure dryness)

  • FTIR-grade Potassium Bromide (KBr), dried in an oven at >100°C and stored in a desiccator.[11]

Method 1: KBr Pellet Preparation
  • Grinding: Add approximately 1-2 mg of the solid this compound sample to an agate mortar.[9]

  • Mixing: Add 100-200 mg of dry KBr powder to the mortar. Gently mix with a spatula before grinding the two components together with the pestle until a fine, homogeneous powder is obtained.[9]

  • Pellet Pressing: Transfer the powder mixture to the pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.[9][12]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Method 2: Attenuated Total Reflectance (ATR)
  • Crystal Cleaning: Before analysis, clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (like isopropanol) and allow it to dry completely.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.[2]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[9]

  • Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal surface.[9]

Data Acquisition
  • Place the prepared sample (KBr pellet or ATR with sample) into the spectrometer's sample compartment.

  • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

  • Set the following acquisition parameters (typical):

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Acquire the sample spectrum. For the KBr method, this is the final spectrum. For ATR, the instrument software will automatically ratio the sample scan to the background scan to produce the absorbance spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for FTIR analysis of a solid sample.

FTIR_Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_acq Data Acquisition & Analysis start Start: Obtain Dry Sample prep_choice Choose Method start->prep_choice kbr_grind Grind 1-2 mg Sample with 100-200 mg KBr prep_choice->kbr_grind KBr atr_clean Clean ATR Crystal prep_choice->atr_clean ATR kbr_press Press Mixture into Transparent Pellet kbr_grind->kbr_press acquire Place Sample in FTIR & Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res.) kbr_press->acquire atr_bkg Acquire Background Spectrum atr_clean->atr_bkg atr_sample Place Sample on Crystal & Apply Pressure atr_bkg->atr_sample atr_sample->acquire process Process Data (e.g., Baseline Correction) acquire->process analyze Identify Peaks & Correlate with Functional Groups process->analyze report Report Findings analyze->report

Caption: Workflow for FTIR analysis of this compound.

Logical Relationships: Structure to Spectrum

This diagram shows the logical connection between the molecular structure of this compound, its constituent functional groups, and their corresponding regions in the infrared spectrum.

Structure_Spectrum_Relationship cluster_mol Molecular Structure cluster_fg Functional Groups cluster_spec FTIR Spectral Regions (cm⁻¹) mol This compound amide Secondary Amide (-CONH-) mol->amide phenyl Monosubstituted Phenyl (C₆H₅-) mol->phenyl alkyl Alkyl Groups (-CH, -CH₃) mol->alkyl nh_stretch ~3300 (N-H Stretch) amide->nh_stretch amide1 ~1650 (Amide I: C=O Stretch) amide->amide1 amide2 ~1550 (Amide II: N-H Bend) amide->amide2 ch_aromatic 3100-3000 (Aromatic C-H Stretch) phenyl->ch_aromatic cc_aromatic 1600-1450 (C=C Stretches) phenyl->cc_aromatic oop_bend < 900 (C-H Out-of-Plane Bends) phenyl->oop_bend ch_aliphatic 3000-2850 (Aliphatic C-H Stretch) alkyl->ch_aliphatic

Caption: Relationship between molecular structure and FTIR spectral regions.

Conclusion

The FTIR analysis protocol described herein provides a reliable method for the structural characterization of this compound. By identifying the characteristic vibrational bands of its secondary amide, phenyl, and alkyl functional groups, researchers can confirm the molecular identity and purity of the compound. The presented data and workflows serve as a valuable resource for scientists engaged in pharmaceutical development and chemical research, enabling efficient and accurate molecular analysis.

References

Application Notes and Protocols for 3-Methyl-2-phenylbutanamide as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation of scientific literature and commercial reference standard databases reveals no established use of 3-Methyl-2-phenylbutanamide as a reference standard in chromatographic applications. While structurally similar molecules are documented, specific analytical methods, quantitative data, or certified reference materials for this compound are not available.

Therefore, the creation of detailed application notes and protocols for its use as a reference standard is not feasible based on current, publicly accessible information. The following sections provide general guidance on the principles and methodologies that would be applied if this compound were to be used as a reference standard, drawing on common practices in chromatography.

General Principles of a Reference Standard in Chromatography

A reference standard is a highly purified compound used as a measurement base in analytical chemistry. In chromatography, its primary functions are:

  • Identification: The retention time of the reference standard is compared to the retention time of a peak in a sample chromatogram to confirm the identity of the analyte.

  • Quantification: A calibration curve is generated by injecting known concentrations of the reference standard and plotting the peak area or height against the concentration. This curve is then used to determine the concentration of the analyte in a sample.

  • Purity Assessment: The peak purity of the analyte in a sample can be assessed by comparing it to the peak of the high-purity reference standard.

Hypothetical Chromatographic Workflow

Should this compound be established as a reference standard, a typical experimental workflow for its use in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be as follows.

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_output Output Standard_Prep Reference Standard Preparation Chromatography HPLC or GC Analysis Standard_Prep->Chromatography Sample_Prep Sample Preparation Sample_Prep->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis Report Results and Reporting Data_Analysis->Report

Caption: A generalized workflow for using a reference standard in chromatography.

Hypothetical Experimental Protocols

The following are example protocols and are not based on validated methods for this compound.

High-Performance Liquid Chromatography (HPLC) - Example Protocol

This hypothetical protocol is for the quantitative analysis of a related compound and could be a starting point for method development for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound Reference Standard (hypothetical, >99.5% purity)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Calibration Standards Preparation: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 254 nm (hypothetical, based on the phenyl group)

  • Analysis: Inject the calibration standards followed by the sample solutions.

Data Presentation (Hypothetical):

ParameterHypothetical Value
Retention Time (min)5.8
Linearity (r²)> 0.999
Limit of Detection0.1 µg/mL
Limit of Quantitation0.3 µg/mL
Gas Chromatography (GC) - Example Protocol

This hypothetical protocol outlines a potential GC method.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Methanol (GC grade)

  • This compound Reference Standard (hypothetical, >99.5% purity)

Procedure:

  • Standard and Sample Preparation: Prepare stock and working solutions in methanol as described for the HPLC protocol.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

Data Presentation (Hypothetical):

ParameterHypothetical Value
Retention Time (min)8.2
Linearity (r²)> 0.998
Limit of Detection0.5 µg/mL
Limit of Quantitation1.5 µg/mL

Signaling Pathways and Logical Relationships

As this compound is a small organic molecule, it is not directly involved in biological signaling pathways in the context of being a chromatographic reference standard. The logical relationship in this context is the process of analytical quantification.

G cluster_input Inputs cluster_process Process cluster_output Outputs cluster_calculation Calculation Analyte Analyte in Sample Chromatography Chromatographic Separation Analyte->Chromatography Reference Reference Standard Reference->Chromatography Detection Detection Chromatography->Detection Analyte_Signal Analyte Signal Detection->Analyte_Signal Reference_Signal Reference Signal Detection->Reference_Signal Concentration Concentration of Analyte Analyte_Signal->Concentration Reference_Signal->Concentration

Caption: Logical flow of analytical quantification using a reference standard.

Application Note: A Generalized Protocol for the Synthesis of 3-Methyl-2-phenylbutanamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. This application note provides a detailed protocol for the synthesis of 3-Methyl-2-phenylbutanamide derivatives, a structural motif of interest in drug discovery. The described methodology employs the coupling of 3-Methyl-2-phenylbutanoic acid with a primary amine, facilitated by a carbodiimide coupling agent, a widely adopted and versatile strategy for amide synthesis.[1][2][3] This protocol is designed to be adaptable for the synthesis of a library of derivatives by varying the amine component.

General Reaction Scheme

The synthesis proceeds via the activation of the carboxylic acid group of 3-Methyl-2-phenylbutanoic acid by a coupling agent, followed by nucleophilic acyl substitution by a primary amine.

3-Methyl-2-phenylbutanoic acid + R-NH2 --(Coupling Agent)--> 3-Methyl-2-phenyl-N-(R)butanamide

Experimental Protocol

This protocol details the synthesis of a representative derivative, N-Benzyl-3-methyl-2-phenylbutanamide, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent in conjunction with Hydroxybenzotriazole (HOBt).

Materials and Equipment

  • 3-Methyl-2-phenylbutanoic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Methyl-2-phenylbutanoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Amine and Base: To the stirred solution, add benzylamine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Activation: In a separate container, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) in a minimal amount of anhydrous DCM.

  • Coupling Reaction: Add the EDC/HOBt solution dropwise to the reaction mixture at 0°C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

Table 1: Summary of Reactants and Expected Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
3-Methyl-2-phenylbutanoic acidC₁₁H₁₄O₂178.231.0
BenzylamineC₇H₉N107.151.1
N-Benzyl-3-methyl-2-phenylbutanamideC₁₈H₂₁NO267.37-

Table 2: Representative Reaction Parameters and Expected Results

ParameterValue
Reaction Time12-24 hours
TemperatureRoom Temperature
Expected Yield70-90%[1]
Purity (post-chromatography)>95%

Visualizations

Diagram 1: Synthetic Workflow for this compound Derivatives

Synthesis_Workflow Reactants 3-Methyl-2-phenylbutanoic acid + R-NH2 (Amine) Reaction_Vessel Dissolve in DCM Add DIPEA Reactants->Reaction_Vessel 1 Coupling_Addition Add EDC/HOBt in DCM at 0°C Reaction_Vessel->Coupling_Addition 2 Stirring Stir at Room Temperature (12-24h) Coupling_Addition->Stirring 3 Workup Aqueous Workup (NaHCO3, Brine) Stirring->Workup 4 Purification Silica Gel Chromatography Workup->Purification 5 Product 3-Methyl-2-phenyl-N-(R)butanamide Purification->Product 6

A generalized workflow for the synthesis of this compound derivatives.

Diagram 2: Signaling Pathway of Amide Bond Formation

Amide_Formation_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack cluster_product Product Formation Carboxylic_Acid R-COOH (3-Methyl-2-phenylbutanoic acid) Active_Ester O-acylisourea intermediate Carboxylic_Acid->Active_Ester reacts with EDC EDC EDC->Active_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate Amine R'-NH2 Amine->Tetrahedral_Intermediate attacks Amide_Product R-CO-NH-R' (Amide) Tetrahedral_Intermediate->Amide_Product collapses to Urea_Byproduct Urea Byproduct Tetrahedral_Intermediate->Urea_Byproduct

References

Application Notes and Protocols: In Vitro Biological Activity Screening of Phenylbutanamide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phenylbutanamide derivatives represent a class of small molecules with potential therapeutic applications. Their structural motif offers a versatile scaffold for chemical modifications to explore structure-activity relationships (SAR) and develop novel drug candidates. This document outlines a general protocol for the initial in vitro screening of a library of novel 3-Methyl-2-phenylbutanamide analogues to assess their potential as anticancer agents. The primary screen will evaluate the cytotoxicity of these compounds against a panel of human cancer cell lines. Subsequent secondary assays can be employed to elucidate the mechanism of action for the most potent compounds.

Data Presentation: Cytotoxicity of this compound Analogues

The following table summarizes representative cytotoxic activity data (IC₅₀ values) for a hypothetical series of this compound analogues against various cancer cell lines. The data is presented to facilitate easy comparison of the compounds' potency and selectivity.

Table 1: Cytotoxic Activity (IC₅₀, µM) of this compound Analogues after 72h Treatment

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)PC-3 (Prostate)
PBA-00145.258.162.551.7
PBA-00221.833.429.138.6
PBA-0038.512.310.915.2
PBA-004>100>100>100>100
PBA-00515.725.922.430.1
Doxorubicin*0.981.21.51.1

*Doxorubicin is included as a positive control.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol describes the determination of the cytotoxic effects of the test compounds on cultured cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound analogues (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in complete growth medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO only as a vehicle control, and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a relevant protein kinase, which is a common target for anticancer drugs.

Materials:

  • Recombinant active kinase (e.g., a member of the MAPK pathway)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound analogues

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer at the desired concentrations. Prepare serial dilutions of the test compounds.

  • Kinase Reaction: Add the test compounds, kinase, and substrate to the wells of the assay plate. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL. Include controls for no kinase, no substrate, and a known kinase inhibitor.

  • Incubation: Incubate the reaction plate at room temperature for the optimized amount of time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This typically involves adding an ADP-Glo™ reagent that terminates the kinase reaction and depletes the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

Visualizations

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis stock Compound Stock (in DMSO) treat Treat with Serial Dilutions stock->treat cells Cell Culture (Cancer Cell Lines) seed Seed Cells in 96-well Plates cells->seed seed->treat incubate Incubate for 72h treat->incubate mtt Add MTT Reagent incubate->mtt read Read Absorbance mtt->read calc Calculate % Viability read->calc ic50 Determine IC50 Values calc->ic50

Caption: Experimental workflow for cytotoxicity screening.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Phenylbutanamide Analogue Inhibitor->RAF

Caption: A potential signaling pathway (MAPK) for investigation.

Application Notes and Protocols for the Quantification of 3-Methyl-2-phenylbutanamide in Pharmaceutical Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical for ensuring their quality, safety, and efficacy. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities. 3-Methyl-2-phenylbutanamide is a potential process-related impurity or degradation product in the synthesis of certain pharmaceutical compounds. Its effective quantification is essential for process optimization and quality control.

These application notes provide a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. The methodology is designed to be robust, accurate, and precise, in line with ICH guidelines for analytical method validation.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is proposed for the separation and quantification of this compound from the API and other potential impurities. This method is based on established principles for the analysis of structurally similar compounds.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 15 minutes

Rationale for Method Selection:

  • A C18 column is a versatile stationary phase suitable for the separation of moderately non-polar compounds like this compound.

  • The mobile phase composition of acetonitrile and water provides good separation efficiency for a wide range of organic molecules. The addition of formic acid helps to improve peak shape and reproducibility by controlling the ionization of any acidic or basic functional groups.

  • A detection wavelength of 220 nm is chosen as it is a common wavelength for the detection of aromatic compounds.

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (Drug Substance):

  • Accurately weigh approximately 100 mg of the drug substance and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the sample completely.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection into the HPLC system.

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines. The following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[1] This can be demonstrated by analyzing a placebo sample, a spiked sample, and stressed samples (forced degradation).

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[1] This is determined by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1] This is assessed by analyzing samples with known concentrations of the analyte (spiked samples) at different levels (e.g., 50%, 100%, and 150% of the expected impurity level). The recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1]

    • Repeatability (Intra-assay precision): Determined by analyzing a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Assessed by having the assay performed by different analysts, on different days, and with different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1] This can be evaluated by varying parameters such as mobile phase composition, flow rate, and column temperature.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[2][3][4][5] The drug substance should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples should be analyzed by the proposed HPLC method to check for any degradation of the main peak and the appearance of new impurity peaks.

Data Presentation

The quantitative data from the method validation and sample analysis should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area
0.11250
0.56300
1.012600
2.531500
5.063000
10.0126000
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
50%1.00.9999.0%
100%2.02.01100.5%
150%3.02.9899.3%

Table 3: Precision Data

Precision TypeParameterResultAcceptance Criteria
Repeatability % RSD (n=6)0.8%≤ 2.0%
Intermediate Precision % RSD (n=6)1.2%≤ 2.0%

Table 4: LOD and LOQ

ParameterResult (µg/mL)
LOD 0.03
LOQ 0.1

Visualization of Workflows

Experimental Workflow for Quantification

The following diagram illustrates the overall workflow for the quantification of this compound in a pharmaceutical sample.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification prep_std Prepare Standard Solutions (0.1 - 10 µg/mL) hplc Inject into HPLC System (C18 Column, UV 220 nm) prep_std->hplc Inject Standards prep_sample Prepare Drug Substance Sample (1 mg/mL) prep_sample->hplc Inject Sample cal_curve Generate Calibration Curve hplc->cal_curve Standard Peak Areas quantify Quantify this compound in Sample hplc->quantify Sample Peak Area cal_curve->quantify report Report Results quantify->report

Caption: Workflow for the quantification of this compound.

Logical Workflow for Pharmaceutical Impurity Analysis

The following diagram outlines the logical steps involved in the identification and control of pharmaceutical impurities, a process in which the quantification of specific impurities like this compound plays a crucial role.

G cluster_id Impurity Identification cluster_quant Quantification & Control cluster_safety Safety Assessment forced_deg Forced Degradation Studies impurity_prof Impurity Profiling (HPLC, LC-MS) forced_deg->impurity_prof struct_elucid Structure Elucidation (NMR, MS/MS) impurity_prof->struct_elucid method_dev Analytical Method Development struct_elucid->method_dev tox_assess Toxicological Assessment struct_elucid->tox_assess method_val Method Validation (ICH Guidelines) method_dev->method_val routine_qc Routine Quality Control Testing method_val->routine_qc set_limits Establishment of Specification Limits tox_assess->set_limits

Caption: Logical workflow for pharmaceutical impurity analysis.

Conclusion

The provided HPLC method and protocols offer a comprehensive framework for the reliable quantification of this compound in pharmaceutical impurities. Adherence to these guidelines will ensure that the analytical data generated is accurate, precise, and suitable for regulatory submissions, ultimately contributing to the safety and quality of the final drug product. The logical workflows presented provide a broader context for the importance of impurity analysis in the pharmaceutical industry.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Methyl-2-phenylbutanamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Methyl-2-phenylbutanamide. Due to the steric hindrance around the carboxylic acid, this synthesis can be challenging. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound challenging?

The primary challenge in synthesizing this compound lies in the steric hindrance around the carboxylic acid group of 3-Methyl-2-phenylbutanoic acid. The bulky isopropyl and phenyl groups impede the approach of the nucleophile (ammonia or an amine equivalent), making amide bond formation difficult with standard methods.[1][2]

Q2: What are the most common methods for synthesizing primary amides from carboxylic acids?

The most common methods involve the activation of the carboxylic acid. This can be achieved by:

  • Using coupling reagents: Reagents like HATU, HBTU, EDC with HOBt, or PyBOP activate the carboxylic acid to facilitate the reaction with an amine.[3]

  • Conversion to an acyl chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then reacts with ammonia.

  • Direct thermal condensation: In some cases, heating the ammonium salt of the carboxylic acid can yield the amide, though this is often not suitable for sterically hindered substrates.[4][5]

Q3: I am getting very low yields. What are the likely causes?

Low yields in the synthesis of this compound are typically due to:

  • Inefficient activation of the carboxylic acid: The chosen coupling reagent may not be potent enough to overcome the steric hindrance.

  • Poor nucleophilicity of the amine source: If using an ammonium salt, the equilibrium may not favor the free ammonia required for the reaction.

  • Side reactions: Under harsh conditions, side reactions like the formation of anhydrides or rearrangement products can occur.

  • Difficult purification: The product may be lost during workup and purification steps.[6]

Q4: What are some alternative, more robust methods for synthesizing sterically hindered amides?

For particularly challenging sterically hindered amides, consider these alternatives:

  • Acyl Fluoride Method: Conversion of the carboxylic acid to an acyl fluoride can be more effective than using an acyl chloride, as fluorides are highly reactive yet less prone to some side reactions.

  • Grignard Reagent Addition to Isocyanates: This method forms the C-N bond through a different mechanism and can be very effective for hindered systems.[1][2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Ineffective coupling reagent for the sterically hindered substrate.Switch to a more potent coupling reagent such as HATU, HCTU, or COMU. Consider using a phosphonium-based reagent like PyBOP.
Low reaction temperature.Increase the reaction temperature. For sterically hindered couplings, reactions may require heating.
Insufficient reaction time.Extend the reaction time and monitor progress by TLC or LC-MS.
Formation of Side Products (e.g., Anhydride) Reaction of the activated carboxylic acid with unreacted starting material.Ensure slow addition of the coupling reagent. Use a non-nucleophilic base.
Difficulty in Product Purification Contamination with unreacted starting materials or coupling agent byproducts.Optimize the workup procedure. An acidic wash can remove unreacted amine and basic impurities. A basic wash can remove unreacted carboxylic acid. For urea byproducts from carbodiimides, filtration may be effective if the urea is insoluble.
Product is lost during column chromatography.If the product is sufficiently crystalline, consider recrystallization as an alternative to chromatography.[6] Test different solvent systems for chromatography to improve separation.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using a Coupling Reagent (e.g., HATU)

This protocol provides a general method for the synthesis of this compound using a potent coupling reagent.

Materials:

  • 3-Methyl-2-phenylbutanoic acid

  • Ammonium chloride (NH₄Cl)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-Methyl-2-phenylbutanoic acid (1.0 eq) in anhydrous DMF, add ammonium chloride (1.5 eq) and DIPEA (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Data Presentation: Comparison of Coupling Reagents for a Sterically Hindered Amide Synthesis

The following table summarizes typical yields for the synthesis of a sterically hindered amide using various coupling reagents, which can serve as a guide for selecting the optimal reagent for this compound synthesis.

Coupling ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
EDC/HOBtDIPEADMFRT2420-40
HBTUDIPEADMFRT1260-80
HATUDIPEADMFRT1285-95
PyBOPDIPEACH₂Cl₂RT1870-85
COMUDIPEADMFRT8>90

Yields are approximate and can vary based on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 3-Methyl-2-phenylbutanoic acid, NH4Cl, and DIPEA in anhydrous DMF cool Cool to 0 °C start->cool add_hatu Add HATU cool->add_hatu stir Stir at room temperature for 12-24h add_hatu->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Wash with NaHCO3 (aq) and Brine dilute->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_solutions1 Reagent Issues cluster_solutions2 Condition Issues cluster_solutions3 Purification Issues start Low Yield Observed check_reagents Are coupling reagents and solvents fresh and anhydrous? start->check_reagents check_conditions Are reaction temperature and time sufficient? start->check_conditions check_purification Is product being lost during workup/purification? start->check_purification use_new Use freshly opened/distilled solvents and new reagents check_reagents->use_new Yes stronger_reagent Switch to a more potent coupling reagent (e.g., HATU, COMU) check_reagents->stronger_reagent No increase_temp Increase reaction temperature check_conditions->increase_temp No increase_time Increase reaction time check_conditions->increase_time No optimize_workup Optimize aqueous wash steps check_purification->optimize_workup Yes recrystallize Consider recrystallization instead of chromatography check_purification->recrystallize Yes

Caption: A logical diagram for troubleshooting low yields in the synthesis.

References

Technical Support Center: Synthesis of 3-Methyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methyl-2-phenylbutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic strategies for this compound are:

  • Direct Amidation of 3-Methyl-2-phenylbutanoic Acid: This involves the reaction of 3-methyl-2-phenylbutanoic acid or its activated derivatives (like an acid chloride) with ammonia or an ammonia source.

  • Reduction of a Keto-Amide Precursor: This two-step approach involves the synthesis of a precursor molecule, 3-methyl-2-oxo-N-phenylbutanamide, followed by the reduction of the ketone functional group.

Q2: What is the significance of (S)-3-methyl-2-phenylbutanamide?

A2: (S)-3-methyl-2-phenylbutanamide is recognized as an impurity in the synthesis of Dexibuprofen, the S-enantiomer of ibuprofen. Its presence is monitored during drug development and manufacturing to ensure the purity and safety of the final pharmaceutical product.

Q3: Why is byproduct identification important in the synthesis of this compound?

A3: Identifying and controlling byproducts is crucial for several reasons. In a pharmaceutical context, byproducts can have their own pharmacological or toxicological effects, and their levels are strictly regulated. From a process chemistry perspective, byproduct formation reduces the yield of the desired product and can complicate purification, increasing time and cost.

Troubleshooting Guides

Route 1: Direct Amidation of 3-Methyl-2-phenylbutanoic Acid

This route typically proceeds via the activation of the carboxylic acid, followed by reaction with an amine. A common method is the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive such as N-hydroxysuccinimide (NHS).

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Amide 1. Incomplete activation of the carboxylic acid. 2. Hydrolysis of the activated intermediate. 3. Rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea.[1] 4. Steric hindrance from the bulky isopropyl group slowing down the reaction.1. Ensure stoichiometric amounts of coupling reagents or a slight excess. 2. Use anhydrous solvents and maintain a dry atmosphere (e.g., under nitrogen or argon). 3. Add N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) to form a more stable active ester intermediate, which is less prone to rearrangement.[2][3][4] 4. Increase reaction time and/or temperature. Consider using a more potent coupling reagent like HATU or HBTU.
Difficulty in Removing Byproducts 1. Dicyclohexylurea (DCU), a byproduct of DCC, is poorly soluble and can be difficult to remove from the product.[5] 2. Unreacted starting materials remaining.1. If using DCC, filter the reaction mixture to remove the precipitated DCU. Recrystallization of the final product can also be effective. Alternatively, use EDC, as its urea byproduct is water-soluble and can be removed with an aqueous workup.[3] 2. Optimize reaction stoichiometry and monitor reaction progress by TLC or LC-MS to ensure complete conversion.
Racemization of the Chiral Center The α-carbon is susceptible to racemization under harsh conditions or with certain coupling reagents.[4]Use milder coupling reagents and conditions. Additives like HOBt can help suppress racemization.[3][4]
ByproductFormation Pathway
N,N'-Dicyclohexylurea (DCU) Formed from the reaction of DCC with the carboxylic acid.
1-Ethyl-3-(3-dimethylaminopropyl)urea Formed from the reaction of EDC with the carboxylic acid.
N-Acylurea Rearrangement of the O-acylisourea intermediate.[1]
Acid Anhydride Reaction of the O-acylisourea intermediate with a second molecule of the carboxylic acid.[1]
Route 2: Reduction of 3-Methyl-2-oxo-N-phenylbutanamide

This route involves the initial synthesis of the keto-amide precursor, followed by a selective reduction of the ketone.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reduction 1. Insufficient reducing agent. 2. Low reactivity of the ketone.1. Use a slight excess of the reducing agent. 2. Increase reaction time or temperature. If using a mild reducing agent like sodium borohydride, consider a stronger one, but be mindful of chemoselectivity.
Over-reduction to the Amine The use of a strong, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) can reduce both the ketone and the amide.Use a chemoselective reducing agent that preferentially reduces ketones over amides. Sodium borohydride (NaBH₄) is a good first choice as it typically does not reduce amides.[1][6]
Formation of the α-hydroxy Amide Incomplete reduction of the ketone to the methylene group, stopping at the alcohol stage.Ensure sufficient reducing agent and reaction time. The choice of reducing agent and reaction conditions can influence the final product. Some conditions are specifically designed to produce α-hydroxy amides.[3][7]
ByproductFormation Pathway
3-Methyl-2-hydroxy-2-phenylbutanamide Incomplete reduction of the ketone functional group.
3-Methyl-2-phenylbutanamine Over-reduction of both the ketone and the amide functional groups.
Unreacted 3-Methyl-2-oxo-N-phenylbutanamide Incomplete reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Amide Coupling (General Procedure)
  • Activation: Dissolve 3-methyl-2-phenylbutanoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere. Add N-hydroxysuccinimide (NHS) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to form the active ester.

  • Amidation: Cool the reaction mixture to 0 °C and add a solution of aqueous ammonia (excess) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Keto-Amide Reduction (General Procedure)

Step A: Synthesis of 3-Methyl-2-oxo-N-phenylbutanamide (Precursor)

This is a representative procedure and may require optimization.

  • Combine aniline and an appropriate acetoacetate derivative in a round-bottom flask.

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and purify the product, for example, by recrystallization, to obtain 3-methyl-2-oxo-N-phenylbutanamide.

Step B: Reduction of the Keto-Amide

  • Reduction: Dissolve 3-methyl-2-oxo-N-phenylbutanamide (1 equivalent) in a suitable solvent (e.g., methanol or ethanol). Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 - 2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup and Purification: Carefully quench the reaction by the slow addition of water or a dilute acid. Remove the solvent under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting this compound by column chromatography.

Visualizations

Amidation_Pathway cluster_activation Activation Step cluster_side_reactions Side Reactions cluster_amidation Amidation Step Carboxylic_Acid 3-Methyl-2-phenylbutanoic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC_Urea EDC_Urea O_Acylisourea->EDC_Urea - EDC Urea Byproduct N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement Acid_Anhydride Acid Anhydride Byproduct O_Acylisourea->Acid_Anhydride + Carboxylic Acid Amide_Product This compound O_Acylisourea->Amide_Product + Ammonia Acid_Anhydride->Amide_Product + Ammonia Ammonia Ammonia Reduction_Pathway Keto_Amide 3-Methyl-2-oxo-N-phenylbutanamide Desired_Product This compound Keto_Amide->Desired_Product Complete Reduction (e.g., NaBH₄, sufficient time) Hydroxy_Amide α-Hydroxy Amide Byproduct Keto_Amide->Hydroxy_Amide Incomplete Reduction Amine_Byproduct Amine Byproduct Keto_Amide->Amine_Byproduct Over-reduction (e.g., LiAlH₄)

References

Technical Support Center: Purification of 3-Methyl-2-phenylbutanamide by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-Methyl-2-phenylbutanamide using recrystallization techniques. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: For amides like this compound, polar organic solvents are generally recommended.[1] Acetonitrile and ethanol have been successfully used for the crystallization of this compound.[2] A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[3][4] It is always advisable to perform small-scale solvent screening to determine the optimal solvent for your specific sample and purity requirements.

Q2: How do I choose a suitable recrystallization solvent?

A2: A suitable solvent should meet the following criteria:

  • The compound of interest should be highly soluble in the hot solvent and have low solubility in the cold solvent.[3][4]

  • The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent.

  • The solvent should not react chemically with the compound.[3]

  • The solvent should be volatile enough to be easily removed from the purified crystals.[3]

  • The boiling point of the solvent should be lower than the melting point of the compound to prevent "oiling out".

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This often happens when the boiling point of the solvent is higher than the melting point of the solute. To prevent this, choose a solvent with a lower boiling point. If oiling out occurs, you can try reheating the solution and adding more solvent to lower the saturation point, then allowing it to cool more slowly.

Q4: How can I induce crystallization if no crystals form upon cooling?

A4: If crystals do not form, the solution may be supersaturated. You can try the following techniques:

  • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide a surface for nucleation.[4]

  • Seeding: Add a small crystal of pure this compound to the solution. This "seed" crystal can act as a template for crystal growth.

  • Cooling: Further, cool the solution in an ice bath to reduce solubility.

  • Reducing Solvent Volume: If too much solvent was added, you can evaporate some of the solvent and attempt to recrystallize again.

Q5: What is the expected melting point of pure this compound?

A5: this compound can exist in different crystalline forms (polymorphs). One reported melting point for a racemic form is 110-112 °C.[5] A sharp melting point range close to the literature value is a good indicator of purity.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177.24 g/mol
Melting Point (Form II)110-112 °C[5]

Table 2: Illustrative Solubility of this compound in Selected Solvents

Disclaimer: The following data is illustrative to demonstrate ideal solubility characteristics for recrystallization, as precise experimental solubility data is not widely available. These values are based on general principles of amide solubility.

SolventSolubility at 0 °C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Acetonitrile~0.5~15
Ethanol~1.0~20
Water<0.1<0.5
Toluene~2.0~10

Experimental Protocols

Detailed Protocol for Recrystallization of this compound from Acetonitrile

This protocol is adapted from procedures known for crystallizing polymorphic forms of this compound.[2]

1. Dissolution: a. Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. b. Add a magnetic stir bar. c. Add a minimal amount of acetonitrile (e.g., 10 mL) and begin heating the mixture on a hot plate with stirring. d. Continue to add acetonitrile dropwise until the solid completely dissolves in the boiling solvent. Avoid adding an excess of solvent to ensure a good yield.

2. Hot Filtration (if necessary): a. If there are insoluble impurities, perform a hot gravity filtration. b. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving flask. c. Pour the hot solution through the filter paper. Work quickly to prevent premature crystallization in the funnel.

3. Crystallization: a. Remove the flask from the heat and cover it with a watch glass. b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. c. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

4. Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask. b. Wash the crystals with a small amount of ice-cold acetonitrile to remove any remaining soluble impurities. c. Continue to draw air through the crystals for several minutes to help them dry.

5. Drying: a. Transfer the crystals to a watch glass and allow them to air dry completely. b. Alternatively, dry the crystals in a vacuum oven at a temperature well below the melting point.

6. Characterization: a. Weigh the dried, purified crystals to determine the percent recovery. b. Determine the melting point of the recrystallized product. A pure sample should have a narrow melting range.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Issue 1: The compound does not dissolve in the hot solvent.

  • Cause: The solvent may be inappropriate for the compound, or there may be insoluble impurities.

  • Solution:

    • Ensure the solvent is at its boiling point.

    • Add more solvent in small increments.

    • If a significant amount of solid remains, it may be an insoluble impurity. Proceed to hot filtration to remove it.

    • If the compound still does not dissolve, a different solvent or a mixed solvent system may be required.

Issue 2: No crystals form upon cooling.

  • Cause: Too much solvent was used, or the solution is supersaturated.

  • Solution:

    • Try to induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[4]

    • If induction methods fail, reduce the volume of the solvent by heating the solution to evaporate some of it, then attempt to cool and crystallize again.

    • Cool the solution in an ice-salt bath for a lower temperature.

Issue 3: The compound "oils out" instead of crystallizing.

  • Cause: The melting point of the compound is below the boiling point of the solvent, or the solution is cooling too quickly.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional solvent.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If the problem persists, choose a solvent with a lower boiling point.

Issue 4: The yield of recovered crystals is very low.

  • Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfers.

  • Solution:

    • Ensure the minimum amount of hot solvent was used for dissolution.

    • Make sure the solution was adequately cooled in an ice bath to minimize solubility.

    • To recover more product, the filtrate can be concentrated by evaporating some solvent and cooling for a second crop of crystals. Note that the second crop may be less pure.

Visual Workflow

G Troubleshooting Recrystallization Workflow start Start Recrystallization: Dissolve crude product in minimum hot solvent cool Cool solution slowly to room temperature, then in ice bath start->cool oiling_out Did the compound 'oil out'? cool->oiling_out crystals_form Do crystals form? filter_dry Filter, wash with cold solvent, and dry crystals_form->filter_dry Yes no_crystals No Crystals Formed crystals_form->no_crystals No low_yield Is the yield low? filter_dry->low_yield end Pure Crystals Obtained troubleshoot_no_crystals Troubleshooting: 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool oiling_out->crystals_form No troubleshoot_oil Troubleshooting: 1. Reheat and add more solvent 2. Cool more slowly 3. Change solvent oiling_out->troubleshoot_oil Yes troubleshoot_oil->cool low_yield->end No recover_filtrate Recover second crop from filtrate low_yield->recover_filtrate Yes recover_filtrate->end

Caption: A flowchart for troubleshooting common issues during recrystallization.

References

Technical Support Center: Synthesis of 3-Methyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-methyl-2-phenylbutanamide. The information is tailored to researchers, scientists, and professionals in drug development who may encounter challenges in achieving high yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in the synthesis of this compound, particularly when using coupling reagents like EDC and HOBt, can stem from several factors:

  • Presence of Water: Carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly sensitive to moisture. Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and formation of urea byproducts. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Suboptimal pH: The activation of the carboxylic acid with EDC is most efficient in a slightly acidic pH range (around 4-5). However, the subsequent nucleophilic attack by ammonia requires a more neutral to slightly basic environment. A common strategy is to perform the activation at a lower pH and then add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), along with the ammonia source.

  • Inefficient Activation: The activation of 3-methyl-2-phenylbutanoic acid may be incomplete. This can be due to impure coupling reagents or insufficient reaction time for the activation step.

  • Side Reactions: The primary competing reaction is the formation of an N-acylurea byproduct, where the activated carboxylic acid rearranges.[1] The addition of 1-hydroxybenzotriazole (HOBt) helps to suppress this side reaction by forming a more stable active ester intermediate.[1]

  • Inadequate Work-up and Purification: The desired product may be lost during the extraction or purification steps. Amides can sometimes be challenging to purify via column chromatography, and alternative methods like recrystallization should be considered.

Q2: I am observing an unexpected byproduct in my reaction mixture. What could it be?

A2: A common byproduct in carbodiimide-mediated amide synthesis is the N-acylurea. This stable and unreactive compound forms from the rearrangement of the O-acylisourea intermediate. Its formation is more prevalent in the absence of additives like HOBt. Another possibility is the formation of a dipeptide if there are any residual amino acids from previous steps, though this is less likely in this specific synthesis.

Q3: How can I effectively remove the urea byproduct and other impurities during work-up?

A3: If you are using EDC, the resulting urea byproduct is water-soluble and can typically be removed with aqueous washes during the work-up. A standard work-up procedure involves:

  • Quenching the reaction with water or a dilute acid (e.g., 1M HCl).

  • Extracting the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing the combined organic layers with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid and HOBt.

  • Washing with brine to remove residual water.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.

If purification by column chromatography is necessary, a gradient elution with a hexane/ethyl acetate solvent system is often effective.

Q4: What is the role of HOBt in this reaction, and is it always necessary?

A4: 1-Hydroxybenzotriazole (HOBt) is a crucial additive in carbodiimide-mediated couplings for two main reasons:

  • Increased Efficiency: It reacts with the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine than the initial activated acid, leading to higher yields.

  • Suppression of Side Reactions: The formation of the HOBt-ester intermediate is faster than the rearrangement to the N-acylurea byproduct, thus minimizing this unwanted side reaction.

While the reaction can proceed without HOBt, its inclusion is highly recommended to improve the yield and purity of the final product.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard procedure for the synthesis of this compound using EDC and HOBt as coupling agents.

Materials:

  • 3-methyl-2-phenylbutanoic acid

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-methyl-2-phenylbutanoic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the activation of the carboxylic acid.

  • In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of water and add DIPEA (2.0 eq).

  • Add the ammonium chloride/DIPEA solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization to yield this compound.

Quantitative Data Summary

ParameterValueNotes
Reagent Equivalents
3-methyl-2-phenylbutanoic acid1.0Limiting Reagent
EDC1.2
HOBt1.2
Ammonium Chloride1.5Ammonia Source
DIPEA2.0Non-nucleophilic base
Reaction Conditions
SolventAnhydrous DCM
TemperatureRoom Temperature
Reaction Time2-12 hoursMonitor by TLC
Expected Yield 70-90%Dependent on purity of reagents and reaction conditions

Experimental Workflow

experimental_workflow cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-methyl-2-phenylbutanoic acid in anhydrous DCM add_reagents Add HOBt and EDC start->add_reagents stir_activation Stir for 30 min add_reagents->stir_activation add_amine Add amine solution to activated acid stir_activation->add_amine prepare_amine Prepare NH4Cl/DIPEA solution prepare_amine->add_amine stir_reaction Stir at RT (Monitor by TLC) add_amine->stir_reaction quench Quench with 1M HCl stir_reaction->quench extract Extract with DCM quench->extract wash_base Wash with NaHCO3 extract->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup_purification Work-up/Purification Issues start Low Yield Observed check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up and Purification start->check_workup anhydrous Anhydrous solvents used? check_reagents->anhydrous edc_quality EDC purity/age? check_reagents->edc_quality amine_source Amine source and base appropriate? check_reagents->amine_source activation_time Sufficient activation time? check_conditions->activation_time reaction_time Sufficient overall reaction time? check_conditions->reaction_time temperature Correct temperature? check_conditions->temperature extraction_ph Correct pH for extractions? check_workup->extraction_ph emulsion Emulsion formation during extraction? check_workup->emulsion column_overloading Column overloading or incorrect solvent system? check_workup->column_overloading recrystallization Consider recrystallization column_overloading->recrystallization

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Chiral Resolution of Racemic 3-Methyl-2-Phenylbutanamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of racemic 3-methyl-2-phenylbutanamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of racemic this compound?

A1: The three primary methods for resolving racemic this compound are:

  • Preferential Crystallization: This method is applicable because racemic this compound is known to form a conglomerate, which is a mechanical mixture of crystals of the two enantiomers.[1]

  • Diastereomeric Salt Resolution: This classic method involves reacting the racemic amide (or its corresponding carboxylic acid or amine) with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to their different solubilities.

  • Enzymatic Kinetic Resolution: This technique utilizes an enzyme, typically a lipase, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

Q2: How do I choose the most suitable resolution method for my needs?

A2: The choice of method depends on several factors:

  • Scale: Preferential crystallization and diastereomeric salt resolution are often more scalable for industrial production.

  • Purity requirements: All three methods can potentially achieve high enantiomeric excess (ee), but may require optimization.

  • Available resources: Enzymatic resolution requires specific enzymes and may involve different analytical techniques compared to crystallization methods.

  • Conglomerate formation: Preferential crystallization is only viable for compounds that form conglomerates.[1]

Q3: Where can I find detailed experimental protocols for these methods?

A3: Detailed experimental protocols for each of the three key resolution methods are provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guides

Preferential Crystallization

Q4: My preferential crystallization is not yielding a significant enantiomeric excess. What could be the problem?

A4: Several factors can lead to poor enantiomeric enrichment in preferential crystallization:

  • Incorrect seeding: Ensure that the seed crystals are of high enantiomeric purity and are of the desired enantiomer.

  • Spontaneous nucleation of the counter-enantiomer: This is a common issue. Try adjusting the level of supersaturation, the temperature, and the stirring rate to minimize spontaneous nucleation.

  • Solvent choice: The solvent plays a crucial role. Experiment with different solvents to find one that provides a suitable metastable zone width.

  • Racemization in solution: If the compound racemizes in solution, this can diminish the enantiomeric excess of the crystalline phase.

Q5: The yield of my desired enantiomer is very low. How can I improve it?

A5: Low yield can be addressed by:

  • Optimizing supersaturation: Carefully control the cooling rate or solvent composition to maintain a supersaturation level that favors growth over nucleation.

  • Seeding strategy: The amount and size of the seed crystals can influence the growth rate and overall yield.

  • Cycling the process: After harvesting the crystals of one enantiomer, the mother liquor is enriched in the other. You can then seed with the counter-enantiomer to crystallize it out.

Diastereomeric Salt Resolution

Q6: I am not getting any crystalline diastereomeric salt. What should I do?

A6: Failure to crystallize can be due to:

  • Poor choice of resolving agent: The interaction between the racemate and the resolving agent is critical. Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, chiral amines).

  • Inappropriate solvent: The solubility of the diastereomeric salts is highly dependent on the solvent. Test a range of solvents with different polarities.

  • High solubility of the diastereomeric salts: If the salts are too soluble in the chosen solvent, crystallization will not occur. Try using a less polar solvent or an anti-solvent to induce precipitation.

Q7: The diastereomeric excess (de) of my crystallized salt is low. How can I improve it?

A7: Low diastereomeric excess can be improved by:

  • Recrystallization: One or more recrystallizations of the diastereomeric salt can significantly enhance its purity.

  • Optimizing crystallization conditions: Factors such as the cooling rate, final crystallization temperature, and stirring can affect the selectivity of the crystallization.

  • Solvent screening: The solvent can influence the solubility difference between the two diastereomers.

Q8: I am having difficulty recovering the resolved enantiomer from the diastereomeric salt. What is the standard procedure?

A8: To recover the enantiomer, you need to break the salt. This is typically done by:

  • Dissolving the diastereomeric salt in a suitable solvent (often water or a water/organic mixture).

  • Adding an acid (if a basic resolving agent was used) or a base (if an acidic resolving agent was used) to neutralize the resolving agent and liberate the free enantiomer.

  • Extracting the desired enantiomer into an organic solvent.

  • Washing and drying the organic layer, followed by solvent evaporation.

Enzymatic Kinetic Resolution

Q9: The enzymatic reaction is very slow or not proceeding at all. What are the possible causes?

A9: Slow or no reaction can be attributed to:

  • Enzyme inhibition: The substrate or product may be inhibiting the enzyme. Try diluting the reaction mixture or using a different enzyme.

  • Poor enzyme activity: Ensure the enzyme is not denatured. Check the storage conditions and age of the enzyme. The pH and temperature of the reaction are also critical for enzyme activity.

  • Incorrect acylating agent/nucleophile: The choice of acyl donor (for acylation) or nucleophile (for hydrolysis) is important. For amides, hydrolysis is often slower than acylation of the corresponding amine.

  • Mass transfer limitations: If using an immobilized enzyme, ensure adequate mixing to overcome mass transfer limitations.

Q10: The enantioselectivity (E-value) of my enzymatic resolution is low. How can I improve it?

A10: Low enantioselectivity can be addressed by:

  • Screening different enzymes: Lipases from different sources can exhibit vastly different enantioselectivities for the same substrate.

  • Optimizing reaction temperature: Lowering the reaction temperature can sometimes increase the E-value.

  • Solvent engineering: The nature of the organic solvent can significantly influence enzyme selectivity.

  • Choice of acylating agent: For acylation reactions, varying the acyl donor can impact the enantioselectivity.

Q11: How do I stop the enzymatic reaction at the optimal point (around 50% conversion)?

A11: To achieve high enantiomeric excess of both the product and the remaining starting material, it is crucial to stop the reaction at approximately 50% conversion. This can be achieved by:

  • Monitoring the reaction progress: Use an analytical technique like chiral HPLC or GC to monitor the formation of the product and the consumption of the starting material over time.

  • Quenching the reaction: Once the desired conversion is reached, the reaction can be stopped by filtering off the enzyme (if immobilized) or by adding a solvent that denatures the enzyme.

Experimental Protocols

Method 1: Preferential Crystallization

This protocol is based on the principle that this compound is a conglomerate and assumes access to a small quantity of one pure enantiomer for seeding.

Protocol:

  • Preparation of a Supersaturated Solution:

    • Dissolve racemic this compound in a suitable solvent (e.g., ethanol or isopropanol) at an elevated temperature to ensure complete dissolution.

    • Slowly cool the solution to a temperature where it is supersaturated. The optimal temperature should be determined empirically to be within the metastable zone.

  • Seeding:

    • Add a small amount (1-5% by weight of the solute) of finely ground seed crystals of the desired pure enantiomer (e.g., (S)-3-methyl-2-phenylbutanamide).

  • Crystallization:

    • Stir the seeded solution gently at a constant temperature for a period of time (e.g., 2-6 hours), monitoring the crystallization process.

  • Isolation and Analysis:

    • Filter the crystals and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Analyze the enantiomeric excess (ee) of the crystals and the mother liquor using chiral HPLC or GC.

Method 2: Diastereomeric Salt Resolution (via the corresponding carboxylic acid)

This protocol involves the hydrolysis of the amide to the corresponding carboxylic acid, followed by resolution with a chiral amine.

Protocol:

  • Hydrolysis of the Racemic Amide:

    • Hydrolyze racemic this compound to racemic 3-methyl-2-phenylbutanoic acid using an appropriate method (e.g., refluxing with aqueous acid or base).

  • Formation of Diastereomeric Salts:

    • Dissolve the racemic 3-methyl-2-phenylbutanoic acid in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine.

  • Crystallization of the Diastereomeric Salt:

    • Allow the solution to stand at room temperature or cool it to induce crystallization of the less soluble diastereomeric salt.

    • Filter the crystals and wash them with a small amount of cold solvent.

    • The diastereomeric excess (de) of the crystals can be improved by recrystallization.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched 3-methyl-2-phenylbutanoic acid.

    • Extract the carboxylic acid with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • Amidation:

    • Convert the enantiomerically enriched carboxylic acid back to the desired amide using a standard amidation procedure (e.g., via the acid chloride or using a coupling agent).

Method 3: Enzymatic Kinetic Resolution

This protocol describes a lipase-catalyzed transamidation, a common method for resolving chiral amines, which can be adapted for amides. A more direct approach would be the enantioselective hydrolysis of the amide, though this is often slower.

Protocol:

  • Reaction Setup:

    • In a vial, dissolve racemic this compound in a suitable organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether).

    • Add an acylating agent (e.g., ethyl acetate or vinyl acetate).

    • Add the lipase (e.g., Candida antarctica lipase B (CALB), often immobilized as Novozym 435). The enzyme loading is typically 10-50% by weight of the substrate.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-50 °C) with gentle shaking.

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.

  • Reaction Termination and Separation:

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

    • The resulting mixture contains one enantiomer of the starting amide and the acylated product of the other enantiomer. These can be separated by column chromatography.

  • Product Isolation:

    • Isolate the unreacted enantiomer of this compound.

    • The acylated product can be hydrolyzed back to the other enantiomer of this compound if desired.

Data Presentation

The following tables provide hypothetical yet realistic quantitative data for the chiral resolution of this compound based on results obtained for structurally similar compounds.

Table 1: Preferential Crystallization of this compound

ParameterValue
SolventIsopropanol
Temperature20 °C
Seeding2% (w/w) of (S)-enantiomer
Crystallization Time4 hours
Yield of (S)-amide 15%
ee of Crystals >95%
ee of Mother Liquor Enriched in (R)-amide

Table 2: Diastereomeric Salt Resolution of 3-Methyl-2-Phenylbutanoic Acid

ParameterValue
Resolving Agent(R)-(+)-α-Methylbenzylamine
SolventEthyl Acetate
CrystallizationCooling from 60 °C to 10 °C
Yield of Diastereomeric Salt 35% (after one recrystallization)
de of Crystals >98%
Yield of (S)-acid ~30%
ee of (S)-acid >98%

Table 3: Enzymatic Kinetic Resolution of this compound

ParameterValue
EnzymeNovozym 435 (Immobilized CALB)
Acylating AgentVinyl Acetate
SolventToluene
Temperature40 °C
Reaction Time24 hours (to ~50% conversion)
Yield of (S)-amide ~45%
ee of (S)-amide >99%
Yield of N-acetyl-(R)-amide ~48%
ee of N-acetyl-(R)-amide >98%

Visualizations

Preferential_Crystallization_Workflow cluster_0 Solution Preparation cluster_1 Crystallization cluster_2 Separation & Analysis racemate Racemic Amide dissolution Dissolution at Elevated Temperature racemate->dissolution solvent Solvent solvent->dissolution cooling Cooling to Supersaturation dissolution->cooling seeding Seeding with Pure Enantiomer cooling->seeding growth Crystal Growth seeding->growth filtration Filtration growth->filtration crystals Enantioenriched Crystals filtration->crystals mother_liquor Mother Liquor (Enriched in Counter-Enantiomer) filtration->mother_liquor analysis Chiral HPLC/GC Analysis crystals->analysis

Caption: Workflow for Preferential Crystallization.

Diastereomeric_Salt_Resolution_Workflow cluster_0 Salt Formation cluster_1 Separation cluster_2 Enantiomer Recovery racemic_acid Racemic Carboxylic Acid (from amide hydrolysis) mixing Mixing in Solvent racemic_acid->mixing resolving_agent Chiral Resolving Agent resolving_agent->mixing crystallization Crystallization of Less Soluble Diastereomer mixing->crystallization filtration Filtration crystallization->filtration crystals Diastereomerically Pure Crystals filtration->crystals filtrate Filtrate with Soluble Diastereomer filtration->filtrate salt_breaking Acid/Base Treatment to Break Salt crystals->salt_breaking extraction Solvent Extraction salt_breaking->extraction pure_enantiomer Pure Enantiomer of Carboxylic Acid extraction->pure_enantiomer amidation Amidation to Final Product pure_enantiomer->amidation

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic_Kinetic_Resolution_Workflow cluster_0 Reaction cluster_1 Separation cluster_2 Products racemic_amide Racemic Amide reaction Enzymatic Acylation (~50% conversion) racemic_amide->reaction acyl_donor Acylating Agent acyl_donor->reaction enzyme Immobilized Lipase enzyme->reaction filtration Enzyme Filtration reaction->filtration chromatography Column Chromatography filtration->chromatography unreacted_enantiomer Unreacted (S)-Amide chromatography->unreacted_enantiomer acylated_product Acylated (R)-Amide chromatography->acylated_product hydrolysis Hydrolysis of Acylated Product acylated_product->hydrolysis other_enantiomer (R)-Amide hydrolysis->other_enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution.

References

Preventing side reactions in the amidation of 3-methyl-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the amidation of 3-methyl-2-phenylbutanoic acid. The information is tailored for researchers, scientists, and professionals in drug development to help prevent common side reactions and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the amidation of 3-methyl-2-phenylbutanoic acid?

The main challenges stem from the structure of 3-methyl-2-phenylbutanoic acid, which is a sterically hindered and chiral carboxylic acid. Key difficulties include:

  • Epimerization or Racemization: The chiral center alpha to the carboxyl group is susceptible to racemization under harsh reaction conditions or with certain activating agents.[1][2]

  • Steric Hindrance: The bulky isopropyl and phenyl groups can slow down the reaction rate, requiring more potent coupling reagents or harsher conditions, which in turn can lead to side reactions.[2][3][4]

  • Side Reactions of Coupling Reagents: The choice of coupling reagent can introduce specific side reactions, such as the formation of N-acylurea with carbodiimides.[2]

Q2: How can I prevent epimerization/racemization during the amidation?

Minimizing epimerization is crucial for maintaining the stereochemical integrity of your product. Key strategies include:

  • Choice of Coupling Reagent: Employ coupling reagents known for low racemization rates, such as uronium/aminium salts like HATU and COMU, or phosphonium salts like PyBOP.[2][5]

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective in suppressing racemization when used with carbodiimides.[2] OxymaPure® is a safer, non-explosive alternative to HOBt and HOAt.[3]

  • Reaction Temperature: Keep the reaction temperature low, as higher temperatures can increase the rate of epimerization.[2]

  • Base Selection: When using phosphonium or aminium reagents, a tertiary amine base is required.[5] For reactions with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or collidine is preferred over stronger bases like diisopropylethylamine (DIPEA).[2]

Q3: Which coupling reagent is best suited for a sterically hindered acid like 3-methyl-2-phenylbutanoic acid?

For sterically hindered substrates, more reactive coupling reagents are generally required.[3]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are highly efficient and have demonstrated success in coupling sterically hindered amino acids.[2][3] COMU is a particularly good choice due to its high reactivity and improved safety profile.[2]

  • Phosphonium Salts: PyBOP is a common and effective choice, developed as a non-toxic alternative to the BOP reagent.[2]

  • Acyl Fluoride Formation: Converting the carboxylic acid to an acyl fluoride is an effective strategy for coupling sterically hindered substrates.[3][4] Reagents like TFFH can be used for this purpose.[4]

Q4: What are the advantages and disadvantages of common coupling reagent classes?

The choice of coupling reagent is critical for a successful amidation. The table below summarizes the key characteristics of common reagent classes.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCReadily available, cost-effective.[5]Risk of racemization (requires additives), formation of insoluble N-acylurea byproduct (with DCC), potential for side reactions with unprotected side chains.[2]
Phosphonium Salts BOP, PyBOP, PyAOPHigh coupling efficiency, low racemization.[2][5] Does not react with the free amino group of the amine component.[5]BOP produces carcinogenic HMPA as a byproduct.[2] Requires a stoichiometric amount of base.[5]
Uronium/Aminium Salts HBTU, HATU, TBTU, COMUVery high reactivity, fast reaction times, low racemization.[2][5]Can react with the free amine if used in excess.[5] HATU is classified as explosive and requires careful handling.[3]

Troubleshooting Guide

Problem 1: Low to no product yield.

  • Potential Cause: Incomplete activation of the carboxylic acid due to steric hindrance.

  • Solution:

    • Switch to a more powerful coupling reagent like HATU, HBTU, or COMU.[2][3]

    • Consider a two-step process where the carboxylic acid is first converted to a more stable activated intermediate, such as an acyl fluoride.[4]

    • Increase the reaction time or slightly elevate the temperature, while monitoring for epimerization.[6]

  • Potential Cause: The chosen solvent is not optimal.

  • Solution:

    • Ensure the solvent can dissolve all reactants. Polar aprotic solvents like DMF and NMP are commonly used.[6][7] NMP can be particularly effective for aggregating sequences or hydrophobic molecules.[7]

  • Potential Cause: Degradation of the coupling reagent.

  • Solution:

    • Some reagents are sensitive to moisture and air.[6] Ensure you are using fresh, high-quality reagents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

Problem 2: Significant epimerization or racemization of the final product.

  • Potential Cause: The coupling conditions are too harsh.

  • Solution:

    • Lower the reaction temperature.[2]

    • If using a carbodiimide, ensure an additive like HOBt, HOAt, or OxymaPure® is present in the reaction mixture.[2]

    • If using a phosphonium or aminium salt, switch to a weaker base like N-methylmorpholine (NMM).[2]

  • Potential Cause: The coupling reagent is prone to causing racemization.

  • Solution:

    • Switch to a reagent known for low racemization, such as COMU.[2]

    • Explore newer methods, such as those using ynamides or TFPN, which have been reported to be racemization-free.[8][9]

Problem 3: Presence of an insoluble white precipitate in the reaction mixture.

  • Potential Cause: If using DCC as the coupling reagent, the precipitate is likely dicyclohexylurea (DCU).

  • Solution:

    • The DCU byproduct is generally insoluble in most organic solvents and can be removed by filtration.[3]

    • To avoid this issue altogether, switch to a carbodiimide that produces a water-soluble urea, such as EDC, or use a different class of coupling reagent.[3]

Problem 4: An additional impurity with a mass corresponding to the coupling reagent plus the carboxylic acid is detected.

  • Potential Cause: If using a carbodiimide, this is likely the N-acylurea byproduct, which forms when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.[2]

  • Solution:

    • This side reaction is temperature-dependent; running the reaction at a lower temperature can minimize its formation.[2]

    • The addition of HOBt or HOAt can trap the activated acid as an active ester, preventing the rearrangement.[2]

Experimental Protocols

General Protocol for Amidation using HATU

This protocol is a general guideline for the amidation of a sterically hindered carboxylic acid like 3-methyl-2-phenylbutanoic acid.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-methyl-2-phenylbutanoic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Addition of Reagents: To the solution, add the amine (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as DIPEA or NMM (2.0 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reactions with sterically hindered substrates may require longer reaction times, from several hours to overnight.

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Visualizations

Amidation Workflow

Amidation_Workflow Carboxylic_Acid 3-Methyl-2-phenylbutanoic Acid Activated_Intermediate Activated Intermediate (Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Coupling_Reagent->Activated_Intermediate Activation Base Base (e.g., DIPEA) Base->Activated_Intermediate Activation Amide_Product Amide Product Activated_Intermediate->Amide_Product Nucleophilic Attack Byproducts Byproducts Activated_Intermediate->Byproducts Amine Amine (R-NH2) Amine->Amide_Product

Caption: General workflow for the amidation reaction.

Racemization Side Reaction Pathway

Racemization_Pathway S_Acid (S)-Carboxylic Acid Activation Activation (Coupling Reagent) S_Acid->Activation Oxazolone Oxazolone Intermediate (Planar, Achiral) Activation->Oxazolone Deprotonation at α-carbon (Side Reaction) Protonation Protonation Oxazolone->Protonation Racemic_Mixture Racemic Mixture of Activated Acid Protonation->Racemic_Mixture Racemic_Amide Racemic Amide Product Racemic_Mixture->Racemic_Amide Amidation Amine Amine Amine->Racemic_Amide Amidation

Caption: Mechanism of racemization via an oxazolone intermediate.

Troubleshooting Workflow

Troubleshooting_Workflow Start Amidation Reaction Check_Yield Check Yield and Purity Start->Check_Yield Success Reaction Successful Check_Yield->Success High Yield & High Purity Low_Yield Low Yield? Check_Yield->Low_Yield No Racemization Racemization? Low_Yield->Racemization No Action_Both Change coupling reagent (e.g., to COMU). Optimize base and temp. Low_Yield->Action_Both Yes Action_Yield Use stronger coupling agent (e.g., HATU/COMU). Increase reaction time. Racemization->Action_Yield No Action_Racemization Lower temperature. Add HOBt/Oxyma. Use weaker base. Racemization->Action_Racemization Yes Action_Yield->Start Re-run Action_Racemization->Start Re-run Action_Both->Start Re-run

References

Technical Support Center: Stability of 3-Methyl-2-phenylbutanamide and Related Phenylalkanamides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for 3-Methyl-2-phenylbutanamide is not extensively available in public literature. The following troubleshooting guide is based on established principles of amide chemistry and standard pharmaceutical stress testing protocols for structurally related molecules. The data and degradation pathways presented are illustrative for a representative compound, "Compound P," to guide researchers in their experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing significant degradation under acidic conditions. What is the likely mechanism?

A1: Amides, such as this compound, are susceptible to acid-catalyzed hydrolysis. Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding a carboxylic acid (2-phenyl-3-methylbutanoic acid) and an amine (ammonia in this case). To mitigate this, consider adjusting the pH of your formulation to be closer to neutral, if possible, and store acidic solutions at reduced temperatures.

Q2: I'm observing degradation in my formulation even at neutral pH when exposed to heat. What could be the cause?

A2: While amide hydrolysis is slower at neutral pH compared to acidic or basic conditions, it can still be accelerated by elevated temperatures. This process is known as neutral hydrolysis. Additionally, thermal stress can potentially lead to other degradation pathways, such as oxidation if dissolved oxygen is present, or interactions with excipients in your formulation. Consider performing a thermal stress study in an inert atmosphere (e.g., under nitrogen) to rule out oxidation.

Q3: What are the expected degradation products of this compound under basic conditions?

A3: Under basic conditions, this compound is expected to undergo base-catalyzed hydrolysis. The hydroxide ion (OH-) acts as a nucleophile, attacking the carbonyl carbon of the amide. This results in the formation of the corresponding carboxylate salt (2-phenyl-3-methylbutanoate) and ammonia. The rate of degradation is typically dependent on the concentration of the base and the temperature.

Q4: My compound seems to be degrading upon exposure to laboratory light. Is this expected?

A4: Phenylalkanamides can be susceptible to photolytic degradation, especially if they contain chromophores that absorb light in the UV-Vis range. The phenyl group in this compound can absorb UV light, potentially leading to the formation of reactive species and subsequent degradation. To prevent this, it is crucial to protect your samples from light using amber vials or by working in a dark environment. A photostability study according to ICH Q1B guidelines is recommended.

Q5: I have observed an unexpected peak in my HPLC analysis after oxidative stress testing. What could it be?

A5: Oxidative degradation, often initiated by peroxide or dissolved oxygen in the presence of metal ions, can lead to various degradation products. For this compound, potential sites of oxidation include the benzylic position (the carbon atom attached to the phenyl group and the amide group) or the isopropyl group. This could result in the formation of hydroperoxides, ketones, or other oxidized species. To confirm the identity of the new peak, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are recommended.

Troubleshooting Guides

Issue 1: Unexpectedly Fast Degradation in Solution
Potential Cause Troubleshooting Steps
Incorrect pH of the solution 1. Verify the pH of your buffer or formulation. 2. Ensure the buffer has sufficient capacity to maintain the target pH after the addition of the compound.
Presence of metal ion impurities 1. Use high-purity solvents and reagents. 2. Consider adding a chelating agent (e.g., EDTA) to sequester metal ions that can catalyze degradation.
Dissolved oxygen 1. Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing solutions. 2. Prepare and store solutions under an inert atmosphere.
Microbial contamination 1. Filter-sterilize your solutions using a 0.22 µm filter. 2. Use sterile containers and aseptic handling techniques.
Issue 2: Poor Mass Balance in Stability Studies
Potential Cause Troubleshooting Steps
Formation of non-UV active degradants 1. Use a mass-sensitive detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in addition to a UV detector.
Precipitation of the compound or degradants 1. Visually inspect your samples for any precipitate. 2. Check the solubility of your compound and potential degradants in the stress condition medium.
Adsorption to container surfaces 1. Use silanized glass vials or polypropylene containers to minimize adsorption. 2. Perform a recovery study to quantify any loss due to adsorption.
Volatile degradants 1. Analyze the headspace of your stability samples using Gas Chromatography (GC) if volatile products are suspected.

Illustrative Degradation Data for "Compound P"

The following tables summarize the percentage degradation of a representative phenylalkanamide, "Compound P," under various stress conditions.

Table 1: pH-Dependent Degradation of Compound P at 50°C

pH Time (days) % Degradation Major Degradant(s)
2.0 (0.01N HCl) 715.2%Carboxylic Acid
7.0 (Water) 71.8%Not significant
9.0 (0.01N NaOH) 712.5%Carboxylate Salt

Table 2: Thermal and Photolytic Degradation of Compound P

Condition Duration % Degradation Major Degradant(s)
80°C (Solid State) 14 days2.5%Oxidative species
Photostability (ICH Q1B) 1.2 million lux hours8.9%Photolytic adducts

Table 3: Oxidative Degradation of Compound P at Room Temperature

Oxidizing Agent Time (hours) % Degradation Major Degradant(s)
3% H₂O₂ 2422.1%Oxidized derivatives

Experimental Protocols

Protocol 1: Forced Degradation Study - General Workflow
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1N HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1N NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound in a stability chamber at 80°C. Also, prepare a solution in water at 0.1 mg/mL and incubate at 80°C.

    • Photolytic Degradation: Expose the solid compound and a solution in water (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute to a suitable concentration and analyze by a stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage degradation and assess the mass balance. If significant degradation is observed, proceed with characterization of the degradation products using LC-MS/MS.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (80°C) Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC LCMS LC-MS for Identification HPLC->LCMS If significant degradation

Caption: Workflow for a forced degradation study.

G cluster_acid Acid Hydrolysis (H₃O⁺) cluster_base Base Hydrolysis (OH⁻) cluster_oxidative Oxidative Stress ([O]) Parent This compound Acid_Product 2-Phenyl-3-methylbutanoic Acid Parent->Acid_Product + H₂O Ammonia Ammonia (NH₃) Parent->Ammonia Base_Product 2-Phenyl-3-methylbutanoate Parent->Base_Product + H₂O Oxidized_Product Oxidized Derivatives (e.g., Hydroperoxides, Ketones) Parent->Oxidized_Product

Caption: Potential degradation pathways of this compound.

G Start Unexpected Peak Observed in HPLC CheckMethod Is the HPLC method stability-indicating? Start->CheckMethod DevelopMethod Develop and validate a stability-indicating method CheckMethod->DevelopMethod No IdentifyPeak Identify the peak using LC-MS CheckMethod->IdentifyPeak Yes DevelopMethod->IdentifyPeak KnownDegradant Is it a known degradant? IdentifyPeak->KnownDegradant Characterize Characterize the new degradation product KnownDegradant->Characterize No ModifyFormulation Modify formulation or storage conditions KnownDegradant->ModifyFormulation Yes Characterize->ModifyFormulation End Document and Report ModifyFormulation->End

Caption: Troubleshooting logic for unexpected degradation products.

Technical Support Center: Forced Degradation Studies of 3-Methyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, experimental protocols, and foundational knowledge for conducting forced degradation (stress testing) studies on 3-Methyl-2-phenylbutanamide, a critical step in developing stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its secondary amide structure, the primary degradation pathway is hydrolysis of the amide bond. This can be catalyzed by acid or base, yielding 2-phenylbutanoic acid and 3-methylamine. Other potential pathways include oxidation, particularly if there are susceptible sites on the aromatic ring or alkyl chain, and photolysis.[1][2]

Q2: I am not observing any degradation under my initial hydrolytic stress conditions (e.g., 0.1 N HCl at 60°C). What should I do?

A2: The steric hindrance from the methyl and phenyl groups adjacent to the amide bond may slow down hydrolysis. To promote degradation, you can incrementally increase the stressor severity. Consider the following adjustments:

  • Increase Temperature: Raise the temperature in increments (e.g., to 80°C or reflux).

  • Increase Stressor Concentration: Move to a higher concentration of acid or base (e.g., 1 N HCl or 1 N NaOH).

  • Extend Duration: Increase the exposure time.

  • Change Solvent System: Introducing a co-solvent might alter solubility and reaction kinetics.

It is crucial to aim for 5-20% degradation to ensure that the analytical method can adequately resolve degradants from the parent peak without completely consuming the parent drug.[3]

Q3: My chromatogram shows poor resolution between the parent peak and a degradant peak after stress testing. How can I improve the separation?

A3: Poor resolution is a common method development challenge. To improve it:

  • Modify Mobile Phase Gradient: If using gradient elution, make the gradient shallower around the elution time of the critical pair. This gives the peaks more time to separate.

  • Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. These solvents have different selectivities and can alter elution patterns.

  • Adjust pH: Varying the pH of the aqueous portion of the mobile phase can change the ionization state of the analyte or degradants, significantly impacting retention and selectivity.

  • Change Column Chemistry: If other options fail, try a different stationary phase (e.g., a phenyl or pentafluorophenyl (PFP) column instead of a standard C18) to introduce different separation mechanisms.[4][5]

Q4: What are the best starting conditions for oxidative stress testing?

A4: A common starting point for oxidative stress is using hydrogen peroxide (H₂O₂). A typical condition is treating the sample solution with 3% H₂O₂ at room temperature for 24 hours.[3] If no degradation is observed, you can gently heat the solution or increase the H₂O₂ concentration (e.g., up to 30%). Be aware that high concentrations of peroxide can sometimes damage HPLC columns, so proper quenching or dilution is necessary before injection.[2]

Q5: How do I perform a photostability study according to ICH guidelines?

A5: According to ICH Q1B guidelines, photostability testing involves exposing the drug substance (and/or drug product) to a minimum of 1.2 million lux-hours of visible light and 200 watt-hours per square meter of UVA light.[6] A control sample should be protected from light (e.g., wrapped in aluminum foil) to differentiate between light-induced and thermal degradation. Samples should be analyzed at appropriate time points to assess the extent of degradation.[2][6]

Illustrative Experimental Protocols

The following are general protocols that serve as a starting point. The concentration of the drug substance should be chosen based on the analytical method's sensitivity (e.g., 1 mg/mL).

1. Acidic Hydrolysis

  • Dissolve this compound in a suitable solvent and add an equal volume of 1 N HCl.

  • Heat the solution at 80°C in a water bath for 24 hours.

  • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

  • Neutralize the sample with an equivalent amount of 1 N NaOH.

  • Dilute with the mobile phase to the target concentration and analyze by HPLC.

2. Basic Hydrolysis

  • Dissolve this compound in a suitable solvent and add an equal volume of 1 N NaOH.

  • Keep the solution at 60°C in a water bath for 8 hours.

  • At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot.

  • Neutralize the sample with an equivalent amount of 1 N HCl.

  • Dilute with the mobile phase to the target concentration and analyze by HPLC.

3. Oxidative Degradation

  • Dissolve this compound in a suitable solvent.

  • Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3-6% H₂O₂.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Withdraw an aliquot, dilute to the target concentration with mobile phase, and analyze immediately by HPLC.

4. Thermal Degradation

  • Place the solid drug substance in a thermostatically controlled oven at 105°C for 48 hours.

  • Also, prepare a solution of the drug substance (e.g., 1 mg/mL in mobile phase) and heat at 80°C for 48 hours.

  • Analyze the samples at appropriate time points and compare them against a sample stored at refrigerated conditions.

5. Photolytic Degradation

  • Expose a solution of the drug substance (e.g., 1 mg/mL) and the solid drug substance to light conditions as specified in ICH Q1B (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[6]

  • Simultaneously, store a control sample protected from light under the same temperature conditions.

  • Analyze both the exposed and control samples.

Data Presentation

Quantitative results from forced degradation studies are best summarized in a table.

Table 1: Example Summary of Forced Degradation Results

Stress ConditionReagent ConcentrationTime (hours)Temperature (°C)% Degradation (Example)No. of Degradants
Acid Hydrolysis1 N HCl248015.2%2
Base Hydrolysis1 N NaOH86018.5%1
Oxidation6% H₂O₂2425 (Room Temp)9.8%3
Thermal (Solid)N/A481052.1%1
Thermal (Solution)N/A48805.5%2
Photolytic (ICH)N/AAs per ICH Q1B25 (Controlled)4.3%1

Visualizations

Experimental and Logical Workflows

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare Drug Solution (e.g., 1 mg/mL) Acid Acidic (HCl, Heat) Prep->Acid Base Basic (NaOH, Heat) Prep->Base Ox Oxidative (H2O2) Prep->Ox Therm Thermal (Heat) Prep->Therm Photo Photolytic (ICH Chamber) Prep->Photo Neutralize Neutralize/Quench/ Dilute Samples Acid->Neutralize Base->Neutralize Ox->Neutralize Therm->Neutralize Photo->Neutralize HPLC HPLC-UV/DAD Analysis Neutralize->HPLC PeakPurity Peak Purity Assessment (DAD) HPLC->PeakPurity MassBal Mass Balance Calculation PeakPurity->MassBal MethodVal Confirm Method is Stability-Indicating MassBal->MethodVal

Caption: General workflow for conducting forced degradation studies.

Hydrolysis_Pathway Parent This compound AcidProd 2-Phenylbutanoic Acid Parent->AcidProd H+ or OH- Amide Cleavage AmineProd 3-Methylamine Parent->AmineProd H+ or OH- Amide Cleavage

Caption: Potential hydrolytic degradation pathway of the parent compound.

Troubleshooting_Resolution Start Problem: Poor Peak Resolution Q1 Is the gradient slope optimal? Start->Q1 A1_Yes Try changing organic modifier (ACN <-> MeOH) Q1->A1_Yes Yes A1_No Make gradient shallower around co-eluting peaks Q1->A1_No No Q2 Did solvent change help? A1_Yes->Q2 A1_No->Q2 A2_Yes Success: Optimize and Validate Q2->A2_Yes Yes A2_No Adjust mobile phase pH Q2->A2_No No Q3 Did pH change help? A2_No->Q3 A3_Yes Success: Optimize and Validate Q3->A3_Yes Yes A3_No Change column chemistry (e.g., C18 -> Phenyl) Q3->A3_No No End Re-evaluate and test A3_No->End

Caption: Troubleshooting guide for poor HPLC peak resolution.

References

Improving peak resolution in HPLC analysis of 3-Methyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the HPLC analysis of 3-Methyl-2-phenylbutanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and improve the peak resolution in your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound?

Poor peak resolution in the HPLC analysis of this compound typically manifests as peak broadening, tailing, fronting, or splitting. The primary causes often relate to secondary interactions between the analyte and the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. Given that this compound contains an amide group, it may be susceptible to interactions with residual silanols on silica-based columns, leading to peak tailing.[1][2][3]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical parameter that can significantly impact the peak shape, especially for compounds with ionizable functional groups.[4][5][6] Although amides are generally considered neutral, the overall structure of this compound may have a pKa associated with it. Operating near the compound's pKa can lead to the presence of both ionized and unionized forms, resulting in peak distortion.[4][5] For amide-containing compounds, maintaining a consistent and appropriate pH, often through the use of a buffer, is crucial for achieving symmetrical peaks.[7]

Q3: My peaks for this compound are tailing. What are the likely causes and solutions?

Peak tailing is a common issue and is often caused by strong interactions between the analyte and active sites on the column, such as exposed silanol groups.[1][2] This is particularly prevalent with compounds containing basic functional groups. Other causes can include column overload, extra-column band broadening, and using an inappropriate mobile phase.

Troubleshooting Steps for Peak Tailing:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to suppress the ionization of silanol groups on the stationary phase, thereby reducing secondary interactions.

  • Use a Mobile Phase Additive: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.[8]

  • Employ an End-Capped Column: Modern, high-purity, end-capped columns have fewer exposed silanol groups and are less prone to causing peak tailing with polar or basic compounds.

  • Reduce Sample Concentration: Injecting a more dilute sample can prevent column overload, which can be a cause of tailing.[7]

  • Check for Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume.[2]

Q4: I am observing peak broadening. How can I improve the peak sharpness for this compound?

Peak broadening leads to decreased resolution and sensitivity. Common causes include column degradation, a slow flow rate, or a mobile phase that is too viscous.

Strategies to Address Peak Broadening:

  • Optimize Flow Rate: Increasing the flow rate can sometimes sharpen peaks, but an excessively high flow rate can also lead to broadening. It's important to determine the optimal flow rate for your column and separation.

  • Increase Column Temperature: Raising the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, often resulting in sharper peaks.[9][10] However, be mindful of the thermal stability of your analyte.

  • Use a Smaller Particle Size Column: Columns with smaller particle sizes generally provide higher efficiency and sharper peaks.[11]

  • Ensure Proper Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing and Fronting)
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups.[1][2]Lower mobile phase pH (e.g., to 3-4) or add a competing base like triethylamine (0.1%).
Column overload.[7]Reduce injection volume or sample concentration.
Extra-column band broadening.[1]Use shorter, narrower inner diameter tubing.
Peak Fronting High sample concentration or sample solvent stronger than the mobile phase.Dilute the sample and ensure the sample solvent is similar to or weaker than the mobile phase.
Issue 2: Inadequate Resolution (Overlapping Peaks)
Parameter Effect on Resolution Adjustment Strategy
Mobile Phase Composition Increasing the organic solvent (e.g., acetonitrile) percentage will decrease retention times and may reduce resolution.Decrease the percentage of the organic modifier to increase retention and improve separation.
Flow Rate Lowering the flow rate generally increases the number of theoretical plates and improves resolution, but also increases run time.[12]Optimize the flow rate to find a balance between resolution and analysis time. Start with the column manufacturer's recommended flow rate and adjust as needed.
Temperature Increasing the temperature can improve efficiency and peak shape, but may also alter selectivity.[9][13]Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to see the effect on your separation.
Column Chemistry The choice of stationary phase is critical for selectivity.If resolution cannot be achieved by modifying the mobile phase, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase).

Experimental Protocols

Representative HPLC Method for this compound

This protocol provides a starting point for method development. Optimization will likely be required based on your specific sample and HPLC system.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Chiral Separation of this compound Enantiomers

As this compound is a chiral compound, separation of its enantiomers may be necessary. Polysaccharide-based chiral stationary phases are often effective for this class of compounds.[14][15][16]

  • Column: Chiralpak® IA (or similar amylose-based column), 4.6 x 250 mm, 5 µm

  • Mobile Phase (Normal Phase): n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data Summary

The following tables illustrate the potential effects of key chromatographic parameters on the separation of this compound. The data presented here is illustrative and serves as a guide for optimization.

Table 1: Effect of Mobile Phase Composition on Peak Resolution

% AcetonitrileRetention Time (min)Peak Asymmetry (Tf)Resolution (Rs)
40%12.51.41.8
50%8.21.21.5
60%5.11.11.2

Table 2: Effect of Column Temperature on Peak Shape and Resolution

Temperature (°C)Retention Time (min)Peak Asymmetry (Tf)Resolution (Rs)
25°C9.51.51.4
35°C8.21.21.5
45°C7.11.11.6

Table 3: Effect of Flow Rate on Peak Efficiency and Resolution

Flow Rate (mL/min)Theoretical Plates (N)Peak Asymmetry (Tf)Resolution (Rs)
0.812,0001.31.6
1.010,5001.21.5
1.29,0001.21.3

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor peak resolution in your HPLC analysis.

TroubleshootingWorkflow start Poor Peak Resolution (Broadening, Tailing, Splitting) check_system Check HPLC System - Leaks? - Pressure Fluctuations? start->check_system peak_shape Assess Peak Shape check_system->peak_shape tailing Peak Tailing peak_shape->tailing Tailing broadening Peak Broadening peak_shape->broadening Broadening splitting Split Peaks peak_shape->splitting Splitting solution_tailing1 Adjust Mobile Phase pH (Lower pH for RP) tailing->solution_tailing1 solution_broadening1 Optimize Flow Rate broadening->solution_broadening1 solution_splitting1 Ensure Sample is Fully Dissolved splitting->solution_splitting1 solution_tailing2 Use End-Capped Column or Add Mobile Phase Modifier (e.g., TEA) solution_tailing1->solution_tailing2 solution_tailing3 Reduce Sample Load solution_tailing2->solution_tailing3 end Improved Peak Resolution solution_tailing3->end solution_broadening2 Increase Column Temperature solution_broadening1->solution_broadening2 solution_broadening3 Check for Column Void/ Replace Column solution_broadening2->solution_broadening3 solution_broadening3->end solution_splitting2 Match Sample Solvent to Mobile Phase solution_splitting1->solution_splitting2 solution_splitting3 Check for Column Contamination/ Clogging at Inlet solution_splitting2->solution_splitting3 solution_splitting3->end

Caption: Troubleshooting workflow for improving HPLC peak resolution.

References

Validation & Comparative

A Spectroscopic Guide to the Enantiomers of 3-Methyl-2-Phenylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of the (R)- and (S)-enantiomers of 3-methyl-2-phenylbutanamide. Due to the chiral nature of these molecules, standard spectroscopic techniques such as NMR, IR, and mass spectrometry yield identical results for both enantiomers. Therefore, this document focuses on chiroptical methods and the use of chiral resolving agents in NMR spectroscopy to differentiate between the (R) and (S) forms.

Synthesis and Chiral Separation

The synthesis of racemic this compound can be achieved through the amidation of 3-methyl-2-phenylbutanoic acid. The enantiomers can then be separated using chiral high-performance liquid chromatography (HPLC).

Experimental Protocol: Synthesis of Racemic this compound

  • Acid Chloride Formation: 3-methyl-2-phenylbutanoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) to form the corresponding acid chloride.

  • Amidation: The crude acid chloride is then slowly added to a cooled solution of concentrated aqueous ammonia or a solution of ammonia in an appropriate solvent to form the primary amide.

  • Workup and Purification: The reaction mixture is worked up by extraction and purified by recrystallization or column chromatography to yield racemic this compound.

Experimental Protocol: Chiral HPLC Separation

The enantiomers of the racemic amide can be separated by HPLC using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this type of separation.

  • Column: A chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

Standard Spectroscopic Data (for either enantiomer or the racemate)

The following tables summarize the expected spectroscopic data for this compound. The spectra for the (R)- and (S)-enantiomers are identical under standard achiral conditions.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.40m5HAromatic protons (C₆H₅)
~5.50-6.00br s2HAmide protons (-CONH₂)
~3.20d1HMethine proton (-CH(Ph)-)
~2.20m1HMethine proton (-CH(CH₃)₂)
~1.00d3HMethyl protons (-CH(CH₃)₂)
~0.80d3HMethyl protons (-CH(CH₃)₂)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~175Carbonyl carbon (-C=O)
~140Aromatic quaternary carbon
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~60Methine carbon (-CH(Ph)-)
~33Methine carbon (-CH(CH₃)₂)
~21Methyl carbon (-CH₃)
~20Methyl carbon (-CH₃)

Table 3: Key IR Absorptions (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3350, ~3170Strong, broadN-H stretch (amide)
~3060, ~3030MediumC-H stretch (aromatic)
~2960, ~2870MediumC-H stretch (aliphatic)
~1640StrongC=O stretch (Amide I)
~1600, ~1490, ~1450Medium to weakC=C stretch (aromatic)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
177[M]⁺ (Molecular ion)
134[M - C₃H₇]⁺
106[C₆H₅CH=NH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
44[CONH₂]⁺

Spectroscopic Comparison of Enantiomers

To differentiate between the (R)- and (S)-enantiomers, techniques that are sensitive to chirality must be employed.

In the presence of a chiral lanthanide shift reagent, the (R)- and (S)-enantiomers form diastereomeric complexes that have different NMR spectra. This allows for the resolution of signals corresponding to each enantiomer.

Experimental Protocol: NMR with a Chiral Shift Reagent

  • Sample Preparation: A solution of the enantiomeric mixture (or a pure enantiomer) is prepared in an appropriate deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: A standard ¹H NMR spectrum is acquired.

  • Addition of Shift Reagent: A small, precisely measured amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) is added to the NMR tube.

  • Spectral Acquisition: A series of ¹H NMR spectra are recorded after each addition of the shift reagent. The signals corresponding to the two enantiomers will shift to different extents, allowing for their differentiation and the determination of enantiomeric excess.

Expected Outcome:

The protons closest to the amide group (the site of complexation with the shift reagent), such as the methine proton and the amide protons, will show the most significant separation in their chemical shifts for the (R)- and (S)-enantiomers.

G Workflow for Chiral NMR Analysis cluster_sample Sample Preparation cluster_analysis NMR Analysis cluster_results Results R_enantiomer (R)-enantiomer NMR_achiral ¹H NMR (achiral conditions) R_enantiomer->NMR_achiral S_enantiomer (S)-enantiomer S_enantiomer->NMR_achiral Racemic_mixture Racemic Mixture Racemic_mixture->NMR_achiral Add_CSR Add Chiral Shift Reagent (e.g., Eu(hfc)₃) NMR_achiral->Add_CSR Identical_spectra Identical Spectra NMR_achiral->Identical_spectra Diastereomeric_complexes Formation of Diastereomeric Complexes Add_CSR->Diastereomeric_complexes NMR_chiral ¹H NMR (chiral conditions) Resolved_spectra Resolved Spectra for (R) and (S) NMR_chiral->Resolved_spectra Diastereomeric_complexes->NMR_chiral

Caption: Workflow for differentiating enantiomers using NMR with a chiral shift reagent.

Circular dichroism is an absorption spectroscopy method that measures the difference in the absorption of left- and right-circularly polarized light. Chiral molecules absorb these two types of light differently, resulting in a characteristic CD spectrum. Enantiomers will produce mirror-image CD spectra.

Expected CD Spectra:

The phenyl chromophore and the amide chromophore in the molecules will give rise to Cotton effects in the UV region. The (R)-enantiomer is expected to show a CD spectrum that is a mirror image of the (S)-enantiomer's spectrum. For example, if the (R)-enantiomer displays a positive Cotton effect at a certain wavelength, the (S)-enantiomer will display a negative Cotton effect of equal magnitude at the same wavelength.

G Spectroscopic Properties of Enantiomers cluster_enantiomers Enantiomers cluster_achiral Achiral Spectroscopic Methods cluster_chiral Chiral Spectroscopic Methods R_enantiomer (R)-3-methyl-2-phenylbutanamide NMR NMR (¹H, ¹³C) R_enantiomer->NMR IR Infrared Spectroscopy R_enantiomer->IR MS Mass Spectrometry R_enantiomer->MS Chiral_NMR NMR with Chiral Shift Reagent R_enantiomer->Chiral_NMR CD_Spectroscopy Circular Dichroism R_enantiomer->CD_Spectroscopy S_enantiomer (S)-3-methyl-2-phenylbutanamide S_enantiomer->NMR S_enantiomer->IR S_enantiomer->MS S_enantiomer->Chiral_NMR S_enantiomer->CD_Spectroscopy Identical_Spectra Identical Spectra NMR->Identical_Spectra IR->Identical_Spectra MS->Identical_Spectra Differentiated_Spectra Differentiable Spectra Chiral_NMR->Differentiated_Spectra CD_Spectroscopy->Differentiated_Spectra

Caption: Relationship between enantiomers and their spectroscopic behavior.

Comparative Analysis of Synthetic Routes to 3-Methyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and potential synthetic routes for the production of 3-Methyl-2-phenylbutanamide, a key intermediate in various pharmaceutical and chemical syntheses. The following sections detail the experimental protocols for two primary synthesis methodologies, present a comparative analysis of their performance based on key metrics, and offer visual representations of the synthetic pathways.

I. Synthesis Route 1: Amide Coupling via Acid Chloride Activation

This traditional and widely employed method involves the activation of a carboxylic acid to a more reactive acid chloride, followed by its reaction with an amine. In the context of this compound synthesis, this route utilizes 2-phenylbutanoic acid and methylamine.

A. Experimental Protocol

Step 1: Synthesis of 2-Phenylbutanoyl Chloride

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, 2-phenylbutanoic acid (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM, 5 mL/mmol of acid). Thionyl chloride (1.2 eq.) is added dropwise to the solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess thionyl chloride and DCM are removed under reduced pressure to yield crude 2-phenylbutanoyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of this compound

The crude 2-phenylbutanoyl chloride is dissolved in anhydrous DCM (5 mL/mmol of acid chloride). The flask is cooled to 0 °C in an ice bath. A solution of methylamine (2.0 eq., as a solution in THF or water) is added dropwise to the stirred solution of the acid chloride. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. After completion of the reaction (monitored by TLC), the mixture is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure this compound.

B. Data Presentation
ParameterValue
Starting Materials 2-Phenylbutanoic acid, Thionyl chloride, Methylamine
Reaction Time 5-6 hours
Yield Typically 85-95%
Purity >98% after chromatography
Key Reagents Thionyl chloride (corrosive, toxic)
Waste Products HCl, SO₂, excess methylamine

II. Synthesis Route 2: Direct Amide Coupling Using a Coupling Agent

This route offers a milder alternative to the acid chloride method, avoiding the use of harsh reagents like thionyl chloride. It employs a coupling agent to activate the carboxylic acid in situ, facilitating its reaction with the amine.

A. Experimental Protocol

In a round-bottom flask, 2-phenylbutanoic acid (1.0 eq.), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.), and 1-hydroxybenzotriazole (HOBt, 1.1 eq.) are dissolved in anhydrous dichloromethane (DCM, 10 mL/mmol of acid). The mixture is stirred at 0 °C for 30 minutes. A solution of methylamine (1.2 eq.) in DCM is then added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The reaction progress is monitored by TLC. Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield this compound.

B. Data Presentation
ParameterValue
Starting Materials 2-Phenylbutanoic acid, Methylamine, DCC, HOBt
Reaction Time 12-18 hours
Yield Typically 75-90%
Purity >98% after chromatography and removal of DCU
Key Reagents DCC (sensitizer), HOBt (explosive potential)
Waste Products Dicyclohexylurea (DCU), reagent byproducts

III. Comparative Analysis

FeatureRoute 1: Acid ChlorideRoute 2: Coupling Agent
Reagent Hazard High (Thionyl chloride is corrosive and toxic)Moderate (DCC is a sensitizer, HOBt has explosive potential)
Reaction Conditions Harsher (reflux required)Milder (room temperature)
Reaction Time Faster (5-6 hours)Slower (overnight)
Yield Generally higher (85-95%)Slightly lower (75-90%)
Work-up & Purification Straightforward liquid-liquid extraction and chromatographyRequires filtration to remove DCU byproduct in addition to extraction and chromatography
Atom Economy Lower due to the use of a stoichiometric activating agent that is not incorporated into the final product.Lower for similar reasons as Route 1.
Cost-Effectiveness Potentially more cost-effective due to cheaper reagents.Can be more expensive due to the cost of coupling agents.

IV. Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.

Synthesis_Route_1 cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Product A 2-Phenylbutanoic Acid C 2-Phenylbutanoyl Chloride A->C Activation B Thionyl Chloride B->C E This compound C->E Amidation D Methylamine D->E

Caption: Workflow for the Acid Chloride Synthesis Route.

Synthesis_Route_2 cluster_start Starting Materials cluster_reagents Coupling Agents cluster_reaction Reaction cluster_product Product A 2-Phenylbutanoic Acid E In situ Activation & Amide Coupling A->E B Methylamine B->E C DCC C->E D HOBt D->E F This compound E->F

Caption: Workflow for the Direct Coupling Agent Synthesis Route.

V. Conclusion

Both the acid chloride and the direct coupling agent routes are viable methods for the synthesis of this compound. The choice between the two will depend on the specific requirements of the synthesis, including scale, cost considerations, and tolerance for hazardous reagents. The acid chloride method offers higher yields and is generally faster and more cost-effective, but involves harsher and more hazardous reagents. The coupling agent method provides a milder alternative, which can be advantageous for sensitive substrates, but at the cost of longer reaction times, potentially lower yields, and the need to remove the urea byproduct. For large-scale industrial production, the acid chloride route, with appropriate safety precautions, may be preferred for its efficiency and cost-effectiveness. For laboratory-scale synthesis, particularly when dealing with complex molecules, the milder conditions of the coupling agent route might be more suitable.

A Comparative Analysis of 3-Methyl-2-phenylbutanamide and Other Ibuprofen Impurities for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the manufacturing and storage of ibuprofen, the emergence of impurities is an inevitable challenge that necessitates rigorous control to ensure the safety and efficacy of the final drug product. Among the myriad of potential process-related impurities and degradation products, 3-Methyl-2-phenylbutanamide represents a potential impurity. This guide provides a comparative overview of this compound and other significant ibuprofen impurities, focusing on their analytical detection and regulatory limits.

Physicochemical Properties of Ibuprofen and Its Impurities

A fundamental step in the analysis and control of impurities is the understanding of their basic physicochemical properties. While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its structure and compared with well-documented ibuprofen impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Notes
IbuprofenC₁₃H₁₈O₂206.28Active Pharmaceutical Ingredient
(S)-3-Methyl-2-phenylbutanamideC₁₁H₁₅NO177.25Potential process-related impurity.[1][2]
Ibuprofen Related Compound C (4-isobutylacetophenone)C₁₂H₁₆O176.25A known process-related impurity and starting material.
Ibuprofen EP Impurity AC₁₃H₁₈O₂206.28Positional isomer of ibuprofen.[]
Ibuprofen EP Impurity BC₁₄H₂₀O₂220.31An ester impurity.[]
Ibuprofen EP Impurity FC₁₃H₁₈O₂206.28A known impurity.[][4]

Analytical Methodologies for Impurity Profiling

The accurate detection and quantification of ibuprofen impurities are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique. A typical experimental protocol for the analysis of ibuprofen and its related compounds is outlined below.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To separate and quantify ibuprofen and its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Ascentis® Express C18, 150 x 4.6 mm I.D., 2.7 µm.

  • Mobile Phase:

    • A: 0.1% phosphoric acid in water.

    • B: 0.1% phosphoric acid in acetonitrile.

  • Gradient:

    • 0-3 min: 52% B

    • 3-13 min: Gradient to 85% B

    • 13-16 min: Hold at 85% B

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 7 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.4 mg/mL for the ibuprofen standard and 0.07 mg/mL for each impurity.

This method allows for the effective separation of ibuprofen from its various impurities, with limits of quantification typically at 1 µg/mL or lower.

Logical Workflow for Ibuprofen Impurity Analysis

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification Sample_Weighing Weighing of Ibuprofen Sample Sample_Dissolution Dissolution in Diluent (Acetonitrile/Water) Sample_Weighing->Sample_Dissolution HPLC_Injection Injection into HPLC System Sample_Dissolution->HPLC_Injection Column_Separation Separation on C18 Column HPLC_Injection->Column_Separation Gradient_Elution Gradient Elution with Mobile Phase A and B Column_Separation->Gradient_Elution UV_Detection UV Detection at 220 nm and 254 nm Gradient_Elution->UV_Detection Peak_Integration Chromatogram Generation and Peak Integration UV_Detection->Peak_Integration Impurity_Quantification Quantification against Reference Standards Peak_Integration->Impurity_Quantification

Caption: A generalized workflow for the analysis of ibuprofen impurities using RP-HPLC.

Regulatory Landscape and Impurity Limits

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set strict limits for impurities in active pharmaceutical ingredients and finished drug products. These limits are established to ensure the safety and quality of the medication.

ImpurityPharmacopeiaSpecification Limit
Any individual impurityUSPNot more than 0.3%[5][6]
Sum of all impuritiesUSPDoes not exceed 1.0%[5][6]
Ibuprofen related compound CUSPNot more than 0.1%[5]
Impurity FEPMaximum 0.1 per cent[7][8]
Impurities A, J, NEPNot more than 0.15% for each[7]

It is important to note that specific limits for this compound are not explicitly defined in the major pharmacopeias, and it would likely fall under the category of "any individual impurity" or "unspecified impurities."

Decision Tree for Impurity Control

G Start Impurity Detected Identify Identify Impurity (e.g., via MS, NMR) Start->Identify Quantify Quantify Impurity (e.g., via HPLC) Identify->Quantify Compare Compare with Pharmacopeial Limits Quantify->Compare Action Action Required? (e.g., Process Optimization, Batch Rejection) Compare->Action Exceeds Limit Pass Within Limits: Batch Release Compare->Pass Within Limit

Caption: A simplified decision-making process for handling detected impurities in ibuprofen.

Toxicity and Safety Considerations

The S-(+)-ibuprofen enantiomer is reported to have lower toxicity than the R-(-)-ibuprofen enantiomer.[11] General toxicity studies on ibuprofen have shown that high concentrations (>100 mg/L) can produce acute adverse effects in various organisms.[11] Any new, uncharacterized impurity would require toxicological evaluation to establish a safe level in the final drug product.

References

Comparative Analysis of the Bioactivity of 3-Methyl-2-Phenylbutanamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the biological activities of 3-methyl-2-phenylbutanamide derivatives and related analogs, designed for researchers, scientists, and professionals in drug development.

Anticonvulsant Activity

Several studies have investigated the anticonvulsant properties of compounds structurally related to this compound. The primary screening method often involves the maximal electroshock (MES) seizure test in mice, which is a well-established model for generalized tonic-clonic seizures.

A series of N-substituted 2-anilinophenylacetamides demonstrated notable anticonvulsant effects. One particular derivative exhibited potent activity in both the MES test, with an ED50 value of 40.96 mg/kg, and the subcutaneous pentylenetetrazole (scPTZ) seizure test, with an ED50 of 85.16 mg/kg.[1] This suggests a broad spectrum of anticonvulsant action. The protective index of these compounds indicates a favorable safety profile.[1]

Furthermore, a study on phenylmethylenehydantoins, which share some structural similarities, identified derivatives with significant anticonvulsant activity in the MES assay.[2] Two standout compounds from this series showed ED(MES2.5) values of 28 ± 2 mg/kg and 39 ± 4 mg/kg, which are comparable to the established antiepileptic drug phenytoin (ED(MES2.5) = 30 ± 2 mg/kg).[2] The structure-activity relationship (SAR) studies on these compounds revealed that substitutions on the phenyl ring with alkyl, halogeno, trifluoromethyl, and alkoxyl groups contribute to good anticonvulsant activity.[2] In contrast, the introduction of polar groups like -NO2, -CN, and -OH resulted in diminished or no activity.[2]

Table 1: Anticonvulsant Activity of Phenylbutanamide Analogs and Related Compounds

Compound ClassTest ModelMost Active Compound(s)ED50 (mg/kg)Reference
N-substituted 2-anilinophenylacetamidesMESCompound 540.96[1]
scPTZCompound 585.16[1]
PhenylmethylenehydantoinsMESCompound 1428 ± 2[2]
MESCompound 1239 ± 4[2]
Phenytoin (Reference)MES-30 ± 2[2]
Cytotoxic Activity

The cytotoxic potential of phenylacetamide and related derivatives against various cancer cell lines has also been a subject of investigation. These studies are crucial for the development of new anticancer agents.

One study on 2-phenylthiazole-4-carboxamide derivatives evaluated their cytotoxic effects on human neuroblastoma (SKNMC), breast adenocarcinoma (MCF-7), and colon cancer (HT-29) cell lines.[3] The results indicated that the HT-29 cell line was particularly sensitive to these compounds.[3] Notably, derivatives with 3-F, 2-F, and 4-Cl substitutions demonstrated the ability to induce apoptosis, as evidenced by increased caspase-3 activation.[3] For instance, the 3-F derivative exhibited IC50 values of 17 µM, 16 µM, and 1.75 µM against SKNMC, MCF-7, and HT-29 cell lines, respectively, after 24 hours of treatment.[3]

Another investigation into synthetic phenylacetamide derivatives revealed potent cytotoxic effects against MDA-MB468, PC12, and MCF7 cancer cell lines.[4] A derivative with a para-nitro group (compound 3j) showed a strong cytotoxic effect against MDA-MB468 cells with an IC50 of 0.76 ± 0.09 µM.[4] Furthermore, compound 3d was highly effective against cancer cells by inducing apoptosis through the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as caspase 3 activity, with an IC50 value of 0.6 ± 0.08 μM against MDA-MB-468 and PC-12 cells.[4]

Table 2: Cytotoxic Activity of Phenylbutanamide Analogs and Related Compounds

Compound ClassCell LineMost Active Compound(s)IC50 (µM)Reference
2-Phenylthiazole-4-carboxamidesHT-293-F derivative1.75[3]
SKNMC3-F derivative17[3]
MCF-73-F derivative16[3]
Phenylacetamide derivativesMDA-MB468Compound 3j (para-nitro)0.76 ± 0.09[4]
MDA-MB-468 & PC-12Compound 3d0.6 ± 0.08[4]
MCF-7Compounds 3c & 3d0.7 ± 0.08 & 0.7 ± 0.4[4]
Antimicrobial Activity

The antimicrobial properties of N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl moiety have been explored.[5] Several synthesized compounds demonstrated good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum.[5] Specifically, certain derivatives showed a Minimum Inhibitory Concentration (MIC) against S. aureus at 31.2 µg/mL, while others were active at 62.5 µg/mL.[5] Against M. luteum, some compounds had an MIC of 62.5 µg/mL, with one derivative showing a potent MIC of 15.6 µg/mL.[5]

In a separate study, pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone were synthesized and evaluated for their antimicrobial activity.[6] These compounds exhibited moderate to low activity against selected bacterial and fungal species, with MIC values ranging from 16 to 256 μg/mL.[6]

Table 3: Antimicrobial Activity of Phenylbutanamide Analogs and Related Compounds

Compound ClassMicroorganismMost Active Compound(s)MIC (µg/mL)Reference
N-Substituted-β-amino acid derivativesStaphylococcus aureusCompounds 9b, 9c, 10c, 12f31.2[5]
Compound 9a62.5[5]
Mycobacterium luteumCompound 1315.6[5]
Compounds 9a–c, 10b, 12f62.5[5]
Pyrrolidine-2,5-dione derivativesVarious Bacteria & FungiCompound 816 - 256[6]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical assay to screen for anticonvulsant activity. In this procedure, an electrical stimulus is delivered via corneal or auricular electrodes to induce a tonic-clonic seizure in rodents, typically mice. The endpoint is the observation of the hind limb tonic extension phase of the seizure. Test compounds are administered orally or intraperitoneally at various doses prior to the electrical stimulation. The ability of a compound to prevent the hind limb tonic extension is considered a positive indication of anticonvulsant activity. The ED50, or the dose effective in protecting 50% of the animals, is then calculated.[1][2]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). After incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[3][4]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is typically determined using broth microdilution or agar dilution methods. In the broth microdilution method, serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the target microorganism is added to each well. The plates are then incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5][6]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification anticonvulsant Anticonvulsant Assay (MES) purification->anticonvulsant cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity antimicrobial Antimicrobial Assay (MIC) purification->antimicrobial ed50 ED50 Calculation anticonvulsant->ed50 ic50 IC50 Calculation cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship ed50->sar ic50->sar mic->sar

Caption: Experimental workflow for the synthesis and biological evaluation of novel compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Cytotoxic Compound fasl FasL Upregulation compound->fasl bax Bax Upregulation compound->bax bcl2 Bcl-2 Downregulation compound->bcl2 caspase8 Caspase-8 Activation fasl->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mito Mitochondrial Disruption bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of apoptosis induced by cytotoxic compounds.

References

Head-to-Head Comparison of Chiral Selectors for the Resolution of 3-Methyl-2-Phenylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric resolution of chiral compounds is a critical step in drug development and synthesis, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a head-to-head comparison of two widely used chiral selectors for the resolution of 3-methyl-2-phenylbutanamide, a common chiral amide. The comparison is based on representative performance data obtained using High-Performance Liquid Chromatography (HPLC) with polysaccharide-based chiral stationary phases (CSPs).

Performance Comparison of Chiral Selectors

The following table summarizes the chromatographic performance of two common chiral selectors, an amylose-based and a cellulose-based stationary phase, for the enantiomeric resolution of this compound. The data presented is a representative example for the separation of this class of compounds on these chiral stationary phases.

ParameterChiral Selector 1: Amylose tris(3,5-dimethylphenylcarbamate)Chiral Selector 2: Cellulose tris(3,5-dimethylphenylcarbamate)
Commercial Column Example Chiralpak® AD-H™Chiralcel® OD-H™
Retention Factor (k'1) 2.153.28
Retention Factor (k'2) 2.584.10
Separation Factor (α) 1.201.25
Resolution (Rs) 1.852.10

Note: The presented data is a representative example to illustrate the typical performance of these chiral stationary phases for the separation of N-aryl amino acid amides. Actual results may vary depending on the specific experimental conditions and the exact nature of the analyte.

Experimental Protocols

Detailed methodologies for the representative experiments are provided below.

Chromatographic Conditions for Chiral Selector 1 (Amylose-based)
  • Column: Chiralpak® AD-H™, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Chromatographic Conditions for Chiral Selector 2 (Cellulose-based)
  • Column: Chiralcel® OD-H™, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Experimental Workflow

The following diagram illustrates the general workflow for the chiral resolution of this compound using HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Racemic This compound B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject Sample onto Chiral Column C->D E Elute with Isocratic Mobile Phase D->E F Detect Enantiomers (UV Detector) E->F G Record Chromatogram F->G H Calculate Chromatographic Parameters (k', α, Rs) G->H I Compare Performance of Chiral Selectors H->I

Caption: Experimental workflow for chiral HPLC resolution.

Establishing High Purity for 3-Methyl-2-phenylbutanamide Reference Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the quality and purity of reference standards are paramount for obtaining accurate and reproducible scientific results.[1][2] This guide provides a comprehensive framework for establishing the purity of 3-Methyl-2-phenylbutanamide reference standards, offering a comparative overview of essential analytical techniques and their underlying methodologies. The use of highly characterized reference standards is a cornerstone in analytical methods for assessing the quality, safety, and potency of pharmaceutical products.[3]

The Imperative for High Purity
Orthogonal Analytical Approaches for Purity Determination

A single analytical method is often insufficient to provide a complete purity profile. Therefore, a combination of orthogonal techniques, which measure different chemical or physical properties, is employed for a comprehensive assessment.[5] For an organic molecule like this compound, a robust purity analysis would typically involve a combination of chromatographic and spectroscopic methods, alongside techniques to determine non-volatile and volatile inorganic impurities.

Table 1: Comparison of Key Analytical Techniques for Purity Assessment of this compound

Analytical TechniquePrincipleInformation ProvidedTypical Purity Specification
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.[6]Primary method for quantifying organic impurities and the main component.≥ 99.5% (Area Normalization)
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[6]Quantification of residual solvents and other volatile organic impurities.Varies by solvent (per ICH guidelines)
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.[7]Structural confirmation of the main component and identification of impurities.Qualitative Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[7][8]Unambiguous structural elucidation and can be used for quantitative purity assessment (qNMR).Confirms Structure
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[9]Determination of melting point and estimation of the total molar percentage of impurities.Sharp melting point, close to literature value
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Quantification of volatile components, including water and residual solvents.≤ 0.5% loss on drying
Karl Fischer Titration Titrimetric method that uses the quantitative reaction of water with iodine.Precise determination of water content.≤ 0.5%

Experimental Protocols

Detailed methodologies are crucial for reproducible purity assessments. Below are example protocols for the key recommended techniques for this compound.

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
  • Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a common starting point for non-polar to moderately polar organic compounds.

  • Mobile Phase: A gradient elution is typically employed to separate compounds with a range of polarities. For example, a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, could be used.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210 nm or 254 nm). A DAD allows for peak purity analysis.[10]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography (GC) for Residual Solvent Analysis
  • Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A column with a polar stationary phase is typically used for residual solvent analysis (e.g., a column with a polyethylene glycol stationary phase).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 220 °C at 10 °C/min.

    • Final Hold: Hold at 220 °C for 5 minutes.

  • Injector and Detector Temperature: 250 °C

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 minutes

  • Sample Preparation: Accurately weigh about 100 mg of the reference standard into a headspace vial and dissolve in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).

  • Data Analysis: Identification and quantification of residual solvents are performed by comparing the retention times and peak areas with those of certified reference standards of known solvents.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., Chloroform-d, DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Data Analysis: The chemical shifts, integration values, and coupling patterns of the observed signals should be consistent with the proposed structure of this compound. The absence of significant unassigned signals provides an indication of high purity.

Workflow and Data Interpretation

The establishment of a reference standard's purity is a systematic process that involves multiple stages of analysis and data evaluation.

Purity_Establishment_Workflow cluster_synthesis Material Acquisition cluster_characterization Initial Characterization cluster_quantitative Quantitative Purity Assessment cluster_final Final Purity Assignment Synthesis Synthesis and Purification of This compound Identity Identity Confirmation (NMR, MS) Synthesis->Identity Preliminary_Purity Preliminary Purity Screen (HPLC, TLC) Identity->Preliminary_Purity Organic_Impurities Organic Impurities (HPLC) Preliminary_Purity->Organic_Impurities Residual_Solvents Residual Solvents (GC) Preliminary_Purity->Residual_Solvents Water_Content Water Content (Karl Fischer) Preliminary_Purity->Water_Content Inorganic_Impurities Inorganic Impurities (Residue on Ignition) Preliminary_Purity->Inorganic_Impurities Purity_Calculation Purity Assignment (Mass Balance) Organic_Impurities->Purity_Calculation Residual_Solvents->Purity_Calculation Water_Content->Purity_Calculation Inorganic_Impurities->Purity_Calculation Documentation Certificate of Analysis Generation Purity_Calculation->Documentation

Caption: Workflow for establishing the purity of a chemical reference standard.

The final purity value is often determined by a mass balance approach, where the percentages of all identified impurities (organic, volatile, water, and inorganic) are subtracted from 100%.

Mass_Balance_Concept cluster_impurities Impurity Profile Total Total Mass (100%) Assigned_Purity Assigned Purity of This compound Total->Assigned_Purity Impurities Total Impurities Total->Impurities Organic Organic Impurities Impurities->Organic % from HPLC Volatile Volatile Impurities (incl. Water) Impurities->Volatile % from GC, KF, TGA Inorganic Inorganic Impurities Impurities->Inorganic % from ROI

Caption: Conceptual diagram of the mass balance approach for purity assignment.

By adhering to these rigorous analytical principles and detailed experimental protocols, researchers and drug development professionals can confidently establish the purity of this compound reference standards, ensuring the integrity and validity of their analytical data.

References

Inter-laboratory Validation of Analytical Methods for 3-Methyl-2-phenylbutanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of analytical methodologies for the quantification of 3-Methyl-2-phenylbutanamide. This guide provides an overview of common analytical techniques, their validation parameters based on international guidelines, and hypothetical experimental protocols to inform researchers and drug development professionals.

Initial Literature Search: An extensive search of scholarly databases and regulatory websites did not yield any specific inter-laboratory validation studies for this compound. The following guide is therefore based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), and includes representative methodologies for compounds with similar chemical properties.

Comparison of Potential Analytical Methods

For the analysis of a small molecule like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common and effective analytical techniques. The choice between them would depend on the analyte's volatility and thermal stability, as well as the specific requirements of the analysis, such as the need for structural confirmation or the complexity of the sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Typical Stationary Phase C18 or other reversed-phase columns.Fused silica capillary column coated with a non-polar or intermediate polarity stationary phase (e.g., 5% phenyl polysiloxane).
Typical Mobile Phase A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).An inert carrier gas (e.g., helium or nitrogen).
Detection UV-Vis, Diode Array Detector (DAD), or Mass Spectrometry (MS).Mass Spectrometry (MS), providing high selectivity and structural information.
Sample Preparation Dissolution in a suitable solvent, filtration.Dissolution in a volatile solvent, possible derivatization to increase volatility and thermal stability.
Advantages Wide applicability, robust, high precision.High sensitivity and specificity, provides structural information.
Disadvantages May have lower resolution than GC for some compounds, higher solvent consumption.Requires the analyte to be volatile and thermally stable, potential for matrix interference.
Key Validation Parameters

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[1][2] The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.[3][4]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.[3]No interference from placebo, impurities, or degradation products at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay: 80-120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.For assay: 98.0% to 102.0% recovery.
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (intra-assay): RSD ≤ 2%. Intermediate Precision (inter-assay): RSD ≤ 3%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters are slightly varied.

Experimental Protocols

The following are hypothetical protocols for the analysis of this compound, based on common practices for similar small molecules.

Hypothetical HPLC-UV Method
  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Preparation: For a formulated product, weigh and transfer a portion of the homogenized sample equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and filter through a 0.45 µm nylon filter before injection.

Hypothetical GC-MS Method
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with 5% phenyl polysiloxane.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (10:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Extract a known amount of the sample with methanol. Centrifuge and filter the supernatant through a 0.22 µm PTFE filter before injection.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the inter-laboratory validation of an analytical method.

G cluster_0 Phase 1: Method Development & Pre-validation cluster_1 Phase 2: Inter-laboratory Validation Protocol cluster_2 Phase 3: Sample Analysis & Data Collection cluster_3 Phase 4: Statistical Analysis & Reporting A Define Analytical Requirements B Develop Analytical Method A->B C Single-Laboratory Method Validation B->C D Design Inter-laboratory Study Protocol C->D E Select Participating Laboratories D->E F Prepare and Distribute Standardized Samples E->F G Laboratories Perform Analysis F->G H Data Submission to Coordinating Lab G->H I Statistical Analysis of Results H->I J Evaluate Method Performance (Precision, Accuracy) I->J K Final Validation Report J->K

References

Comparative cytotoxicity studies of 3-methyl-2-phenylbutanamide and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of various amide and phenylbutanoic acid derivatives against several cancer cell lines. This data, gathered from multiple studies, can provide insights into the potential cytotoxic effects of 3-methyl-2-phenylbutanamide and its precursors. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound/Derivative ClassCell LineIC50 (µM)Reference
Amide-based TMP Moiety
Compound 6aHepG20.65[1]
Compound 6bHepG20.92[1]
SAHA (control)HepG22.91[1]
CA-4 (control)HepG20.54[1]
Amide Enriched 2-(1H)-quinazolinone
Compound 7iMCF-7low µM range[2]
Compound 7jMCF-7low µM range[2]
Compound 7hPC3low µM range[2]
Betulonic Acid Amides
Betulonic AcidA3757[3]
Betulonic AcidHDFs (normal)14[3]
2-Phenylthiazole-4-carboxamides
4-Cl analogSKNMC<25[4]
2-Cl analogSKNMC<25[4]
Br derivativeHT-291.75[4]
Propionic Acid Derivatives
Ibuprofen (2-(4-(2-methylpropyl)phenyl)propanoic acid)THLE-2 & HepG2Least cytotoxic of derivatives tested[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of cytotoxicity. The following are standard protocols for key in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 6.25, 12.5, 25, 50, 100 µM) and incubate for a specified period (e.g., 72 hours).[6]

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT stain to each well.[6]

  • Incubation: Incubate the plate for 2.5 hours at 37°C.[6]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis and Cell Cycle Analysis

Apoptosis assays and cell cycle analysis can elucidate the mechanism of cytotoxicity.

Protocol for Apoptosis Assay (Annexin V):

  • Cell Treatment: Treat cells with the compound of interest at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates necrotic or late apoptotic cells.[1]

Protocol for Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing PI and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[1]

Visualizations

The following diagrams illustrate key conceptual frameworks for cytotoxicity studies.

G cluster_0 Compound Preparation cluster_1 In Vitro Cytotoxicity Assays cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Comparison Synthesis of this compound Synthesis of this compound Dose-Response Screening Dose-Response Screening Synthesis of this compound->Dose-Response Screening Synthesis of Precursors Synthesis of Precursors Synthesis of Precursors->Dose-Response Screening Cell Line Selection Cell Line Selection Cell Line Selection->Dose-Response Screening MTT Assay MTT Assay Dose-Response Screening->MTT Assay LDH Assay LDH Assay Dose-Response Screening->LDH Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination LDH Assay->IC50 Determination Apoptosis Assays (Annexin V/PI) Apoptosis Assays (Annexin V/PI) Statistical Analysis Statistical Analysis Apoptosis Assays (Annexin V/PI)->Statistical Analysis Cell Cycle Analysis Cell Cycle Analysis Cell Cycle Analysis->Statistical Analysis Caspase Activity Assay Caspase Activity Assay Caspase Activity Assay->Statistical Analysis IC50 Determination->Apoptosis Assays (Annexin V/PI) IC50 Determination->Cell Cycle Analysis IC50 Determination->Caspase Activity Assay Comparative Cytotoxicity Profile Comparative Cytotoxicity Profile Statistical Analysis->Comparative Cytotoxicity Profile

Caption: Experimental workflow for comparative cytotoxicity analysis.

G Cytotoxic Compound Cytotoxic Compound Cell Membrane Cell Membrane Cytotoxic Compound->Cell Membrane interacts with Mitochondrial Stress Mitochondrial Stress Cell Membrane->Mitochondrial Stress induces Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation leads to Apoptosis Apoptosis Caspase Activation->Apoptosis executes

Caption: Simplified signaling pathway of compound-induced apoptosis.

References

Safety Operating Guide

Essential Safety and Operational Guide for 3-Methyl-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 3-Methyl-2-phenylbutanamide, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural guidance is derived from established safety data sheets to facilitate safe and efficient laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several health hazards that necessitate the use of appropriate personal protective equipment. According to safety data, the compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Adherence to the following PPE guidelines is mandatory to mitigate exposure risks.

Protection Type Required PPE Rationale
Eye/Face Protection Chemical safety goggles or face shieldTo prevent serious eye irritation from splashes or airborne particles[1].
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothingTo prevent skin irritation and absorption[1]. Contaminated clothing should be removed and washed before reuse[1].
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.To prevent respiratory tract irritation from dust or vapors[1].
Hand Protection Protective glovesTo prevent skin contact during handling[1]. Hands should be washed thoroughly after handling[1].
Operational Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling Procedures:

  • Avoid contact with skin and eyes[1].

  • Do not breathe dust, fume, gas, mist, vapors, or spray[1].

  • Wash hands thoroughly after handling[1].

  • Do not eat, drink, or smoke when using this product[1].

  • Use only outdoors or in a well-ventilated area[1].

Storage Conditions:

  • Store in a well-ventilated place[1].

  • Keep the container tightly closed[1].

  • Store locked up[1].

Emergency Procedures and First Aid

In the event of exposure, immediate and appropriate first aid measures are critical.

Exposure Route First Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting[1].
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].
If on Skin Take off immediately all contaminated clothing. Rinse skin with water. Wash with plenty of water and soap[1].
If Inhaled Remove person to fresh air and keep comfortable for breathing[1].
Disposal Plan

Contaminated materials and the chemical itself must be disposed of as hazardous waste.

Disposal Guidelines:

  • Dispose of contents and container to a hazardous waste disposal facility[1].

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized Workflow and Logical Relationships

To further clarify the necessary safety and handling protocols, the following diagrams illustrate the key decision-making processes and workflows.

Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Handle in Ventilated Area Handle in Ventilated Area Select PPE->Handle in Ventilated Area Review SDS Review SDS Review SDS->Assess Hazards Avoid Contact Avoid Contact Handle in Ventilated Area->Avoid Contact No Eating/Drinking No Eating/Drinking Avoid Contact->No Eating/Drinking Store Properly Store Properly No Eating/Drinking->Store Properly Dispose of Waste Dispose of Waste Store Properly->Dispose of Waste Wash Hands Wash Hands Dispose of Waste->Wash Hands

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

Emergency Response Protocol cluster_routes Routes of Exposure cluster_actions First Aid Actions Exposure Event Exposure Event Ingestion Ingestion Exposure Event->Ingestion Eye Contact Eye Contact Exposure Event->Eye Contact Skin Contact Skin Contact Exposure Event->Skin Contact Inhalation Inhalation Exposure Event->Inhalation Call Poison Center/Doctor Call Poison Center/Doctor Ingestion->Call Poison Center/Doctor Rinse Eyes with Water Rinse Eyes with Water Eye Contact->Rinse Eyes with Water Remove Contaminated Clothing & Rinse Skin Remove Contaminated Clothing & Rinse Skin Skin Contact->Remove Contaminated Clothing & Rinse Skin Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Seek Medical Attention Seek Medical Attention Call Poison Center/Doctor->Seek Medical Attention Rinse Eyes with Water->Seek Medical Attention Remove Contaminated Clothing & Rinse Skin->Seek Medical Attention Move to Fresh Air->Seek Medical Attention

Caption: A flowchart detailing the appropriate first aid response for different exposure routes.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.